molecular formula C22H19N7OS B15542356 Alk5-IN-82

Alk5-IN-82

Numéro de catalogue: B15542356
Poids moléculaire: 429.5 g/mol
Clé InChI: KZSPYKVLMGQZAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Alk5-IN-82 is a useful research compound. Its molecular formula is C22H19N7OS and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H19N7OS

Poids moléculaire

429.5 g/mol

Nom IUPAC

N-[[5-(6-methyl-2-pyridinyl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C22H19N7OS/c1-14-4-2-6-17(26-14)22-21(15-7-8-19-24-13-25-29(19)12-15)27-18(28-22)11-23-20(30)10-16-5-3-9-31-16/h2-9,12-13H,10-11H2,1H3,(H,23,30)(H,27,28)

Clé InChI

KZSPYKVLMGQZAV-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

Unveiling the Mechanism of Action of Alk5-IN-82: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alk5-IN-82 is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5). By targeting the ATP-binding site of ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, a critical regulator of numerous cellular processes. Dysregulation of this pathway is implicated in a range of pathologies, including cancer and fibrosis, making ALK5 an attractive therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of ALK5 inhibitors, with a focus on the core principles applicable to this compound. Due to the limited availability of public data specifically for this compound, this guide leverages information from well-characterized ALK5 inhibitors to illustrate the experimental frameworks and expected quantitative outcomes.

The TGF-β/ALK5 Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event induces the recruitment and phosphorylation of the type I receptor, ALK5, within its glycine-serine-rich (GS) domain. This activation of the ALK5 kinase domain leads to the phosphorylation of the downstream effector proteins, SMAD2 and SMAD3.

Once phosphorylated, SMAD2 and SMAD3 form a heteromeric complex with SMAD4. This complex then translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes involved in cell proliferation, differentiation, apoptosis, and extracellular matrix production.

This compound, as an ALK5 inhibitor, competitively binds to the ATP-binding pocket of the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3 and thereby abrogating the downstream signaling cascade.

TGF_beta_signaling TGF-β/ALK5 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-β Ligand TBRII TβRII TGF-beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription SMAD_complex->DNA Nuclear Translocation & Gene Regulation Alk5_IN_82 This compound Alk5_IN_82->ALK5 Inhibition experimental_workflow General Experimental Workflow for ALK5 Inhibitor Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies kinase_assay ALK5 Kinase Assay (IC50 Determination) selectivity_assay Kinase Selectivity Profiling kinase_assay->selectivity_assay Characterize Selectivity psmad_assay Phospho-SMAD Assay (Western Blot / ELISA) kinase_assay->psmad_assay Confirm Cellular Activity reporter_assay SMAD-Responsive Reporter Gene Assay psmad_assay->reporter_assay Validate Downstream Effects functional_assays Functional Assays (e.g., Migration, Proliferation) reporter_assay->functional_assays Assess Biological Consequences pk_studies Pharmacokinetic (PK) Studies functional_assays->pk_studies Evaluate Drug-like Properties efficacy_studies Efficacy Studies in Disease Models (e.g., Cancer, Fibrosis) pk_studies->efficacy_studies Test In Vivo Efficacy tox_studies Toxicology Studies efficacy_studies->tox_studies Assess Safety Profile

Alk5-IN-82: A Technical Overview of its Function and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alk5-IN-82 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By targeting the ATP-binding site of the ALK5 kinase domain, this compound effectively blocks the initiation of the canonical TGF-β signaling cascade. This inhibition prevents the phosphorylation of downstream effector proteins, primarily Smad2 and Smad3, thereby modulating the diverse cellular processes regulated by this pathway. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound and similar ALK5 inhibitors.

The TGF-β/ALK5 Signaling Pathway

The TGF-β signaling pathway is a crucial regulator of a multitude of cellular functions, including proliferation, differentiation, apoptosis, and migration.[1] The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding event recruits and phosphorylates the type I receptor, ALK5. The subsequent activation of ALK5's kinase function leads to the phosphorylation of the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFbRII TGFβRII TGF-beta->TGFbRII Binding ALK5 ALK5 TGFbRII->ALK5 Recruitment & Phosphorylation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation pSmad2_3 pSmad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex Gene_transcription Target Gene Transcription Smad_complex->Gene_transcription Translocation Alk5_IN_82 This compound Alk5_IN_82->ALK5 Inhibition

Figure 1: The TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

Quantitative Data for ALK5 Inhibitors

While specific quantitative data for this compound is not publicly available, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several other well-characterized and potent ALK5 inhibitors. This provides a frame of reference for the expected potency of this compound, which is described by its supplier as a potent inhibitor.

CompoundIC50 (nM)Assay Type
TP04277362.72Kinase Activity
R-2687122.5Cell-free
RepSox4ALK5 Autophosphorylation
A-83-0112Cell-free
SB52533414.3Cell-free
GW78838818Cell-free
SD-20848Cell-free
LY36494759Cell-free
SB43154294Cell-free

Experimental Protocols

The evaluation of ALK5 inhibitors like this compound typically involves a cascade of in vitro biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)

This biochemical assay directly measures the enzymatic activity of ALK5 and its inhibition by a test compound. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[2][3]

Materials:

  • Recombinant human ALK5 (TGFβR1) kinase

  • ALK5 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound or other test inhibitors

  • DMSO

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer.

    • Prepare a stock solution of ATP (e.g., 10 mM).

    • Prepare a stock solution of the ALK5 peptide substrate.

    • Dilute the recombinant ALK5 enzyme to a working concentration in Kinase Assay Buffer.

    • Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • Add diluted inhibitor or DMSO (vehicle control) to the assay plate.

    • Add the ALK5 enzyme solution to all wells except for the "no enzyme" control.

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for TGF-β Signaling Inhibition (Luciferase Reporter Assay)

This cell-based assay measures the ability of an inhibitor to block TGF-β-induced gene transcription in a cellular context.[4]

Materials:

  • Cell culture medium and supplements.

  • Recombinant human TGF-β1.

  • This compound or other test inhibitors.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the reporter cell line in a 96-well plate and allow them to attach overnight.

  • Inhibitor Treatment: Pre-incubate the cells with serial dilutions of this compound or vehicle control for 1-2 hours.

  • Stimulation: Add TGF-β1 to the wells to induce reporter gene expression.

  • Incubation: Incubate the plate for 16-24 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize luciferase activity to a measure of cell viability if necessary. Calculate the percent inhibition of TGF-β1-induced luciferase expression for each inhibitor concentration and determine the IC50 value.

Experimental Workflow for ALK5 Inhibitor Evaluation

The discovery and characterization of a novel ALK5 inhibitor typically follows a structured workflow, progressing from initial screening to more complex cellular and in vivo models.

experimental_workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular & Mechanistic Studies cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (Biochemical Assay) Hit_validation Hit Validation & Potency (IC50 Determination) HTS->Hit_validation Selectivity Kinase Selectivity Profiling Hit_validation->Selectivity Cellular_potency Cellular Potency Assay (e.g., Reporter Assay) Selectivity->Cellular_potency Target_engagement Target Engagement (e.g., pSmad2/3 Western Blot) Cellular_potency->Target_engagement Functional_assays Functional Cellular Assays (e.g., Migration, Proliferation) Target_engagement->Functional_assays PK_PD Pharmacokinetics & Pharmacodynamics Functional_assays->PK_PD Efficacy In Vivo Efficacy Models (e.g., Fibrosis, Cancer) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox

Figure 2: A typical experimental workflow for the evaluation of an ALK5 inhibitor.

References

The Discovery and Development of Alk5-IN-29: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Potent and Selective ALK5 Inhibitor for Fibrosis and Cancer Research

This technical guide provides a comprehensive overview of the discovery, development, and experimental evaluation of Alk5-IN-29, a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5). This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction to ALK5 and Its Role in Disease

Activin receptor-like kinase 5 (ALK5), also known as TGF-β Receptor I (TGFβRI), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway. This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] The binding of TGF-β ligands to the type II receptor (TGFβRII) induces the recruitment and phosphorylation of ALK5.[2] Activated ALK5 then phosphorylates the downstream signaling proteins SMAD2 and SMAD3, which form a complex with SMAD4.[2] This complex translocates to the nucleus to regulate the transcription of target genes.[2]

Dysregulation of the TGF-β/ALK5 signaling cascade is a key driver in the pathogenesis of various diseases.[1] In advanced cancers, it promotes tumor growth, invasion, and metastasis.[1] It is also a central mediator in the development of fibrosis, a condition characterized by excessive deposition of extracellular matrix, in various organs.[3] Consequently, the development of small molecule inhibitors targeting ALK5 has emerged as a promising therapeutic strategy for these conditions.[1]

Discovery and Chemical Properties of Alk5-IN-29

Alk5-IN-29 is a potent and selective inhibitor of ALK5 that was identified through a focused drug discovery program aimed at developing novel chemotypes with high affinity for the ALK5 kinase domain.[1] The discovery of Alk5-IN-29 and a series of related compounds is detailed in the patent document WO2022126133A1.[1]

Chemical Structure: The definitive chemical structure of Alk5-IN-29 is outlined in the patent literature, and it is identified by the CAS number 2785430-85-3.[1]

Mechanism of Action: Alk5-IN-29 functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK5. This binding event prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade initiated by TGF-β.[1]

Quantitative Biological Data

The biological activity of Alk5-IN-29 has been characterized through various in vitro assays. The following tables summarize the key quantitative data for Alk5-IN-29 and provide a comparison with other well-known ALK5 inhibitors.

Table 1: In Vitro Potency of Alk5-IN-29

ParameterValueAssay TypeReference
ALK5 IC50 ≤ 10 nMKinase Activity AssayWO2022126133A1[1]
ALK2 IC50 ≤ 10 nMKinase Activity AssayWO2022126133A1[1]
TGF-βRI Inhibition (Cellular) ≤ 100 nMTGF-β Induced SMAD Signaling AssayWO2022126133A1[1]

Table 2: Comparative In Vitro Potency of Selected ALK5 Inhibitors

InhibitorALK5 IC50 (nM)Cellular pSMAD Inhibition IC50 (nM)Key Selectivity NotesReference(s)
GW788388 18~50Potent ALK5 inhibitor[4]
SB431542 94~150Highly selective for ALK4/5/7[4]
Galunisertib (LY2157299) 56~100Investigated in clinical trials[4]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches used to characterize Alk5-IN-29, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a general experimental workflow.

TGF_beta_ALK5_Signaling_Pathway TGF_beta TGF-β Ligand TGFbRII TGF-βRII (Type II Receptor) TGF_beta->TGFbRII ALK5 ALK5 (TGF-βRI) (Type I Receptor) TGFbRII->ALK5 Recruits & Phosphorylates P P Alk5_IN_29 Alk5-IN-29 Alk5_IN_29->ALK5 Inhibition SMAD23 SMAD2/3 P->SMAD23 P pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Expression Target Gene Expression (e.g., PAI-1, CTGF) Nucleus->Gene_Expression Transcription

Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of Alk5-IN-29.

ALK5_Inhibitor_Screening_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis (e.g., Alk5-IN-29) Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Cellular_Assay Cell-Based pSMAD Assay (Cellular Potency) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization PK_Studies Pharmacokinetic (PK) Studies Efficacy_Models Preclinical Efficacy Models (e.g., Fibrosis, Cancer) PK_Studies->Efficacy_Models Toxicology Toxicology Studies Efficacy_Models->Toxicology Efficacy_Models->Lead_Optimization Feedback Clinical_Candidate Clinical Candidate Toxicology->Clinical_Candidate Lead_Optimization->PK_Studies

Caption: General workflow for the discovery and development of an ALK5 inhibitor.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of ALK5 inhibitors. The following sections provide methodologies for key in vitro and in vivo experiments.

In Vitro ALK5 Kinase Activity Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK5.

  • Objective: To determine the IC50 value of Alk5-IN-29 against the recombinant ALK5 kinase domain.

  • Reagents and Materials:

    • Recombinant human ALK5 enzyme

    • Biotinylated substrate peptide (e.g., a generic serine/threonine kinase substrate)

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Alk5-IN-29

    • Detection reagents for a TR-FRET or radiometric assay format

  • Procedure:

    • Prepare serial dilutions of Alk5-IN-29 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., ≤1%).[3]

    • Add the diluted inhibitor or vehicle (DMSO) to the wells of a microtiter plate.[3]

    • Add the recombinant ALK5 enzyme to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[3]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Km for ALK5.[3]

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).[3]

    • Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., TR-FRET or by capturing the radiolabeled substrate on a filter and measuring radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Alk5-IN-29 relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-SMAD (pSMAD) Western Blot Assay

This cell-based assay assesses the ability of Alk5-IN-29 to inhibit the TGF-β-induced phosphorylation of SMAD2 and SMAD3 within a cellular environment.

  • Objective: To determine the cellular potency of Alk5-IN-29 in blocking the canonical TGF-β signaling pathway.

  • Reagents and Materials:

    • A TGF-β responsive cell line (e.g., HaCaT, A549, or primary fibroblasts)

    • Cell culture medium and serum

    • Recombinant human TGF-β1

    • Alk5-IN-29

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies against phospho-SMAD2 (Ser465/467) / SMAD3 (Ser423/425) and total SMAD2/3

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed cells in multi-well plates and grow to 70-80% confluency.[3]

    • Serum-starve the cells for 16-24 hours to reduce basal signaling.[3]

    • Pre-treat the cells with various concentrations of Alk5-IN-29 or vehicle (DMSO) for 1-2 hours.[3]

    • Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes.[3]

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[3]

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against pSMAD2/3 and total SMAD2/3, followed by incubation with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for pSMAD and total SMAD. Calculate the ratio of pSMAD to total SMAD for each condition. Determine the percentage of inhibition relative to cells treated with TGF-β1 alone and calculate the IC50 value.

In Vivo Model of Bleomycin-Induced Pulmonary Fibrosis

This preclinical model is used to evaluate the anti-fibrotic efficacy of Alk5-IN-29 in vivo.

  • Objective: To assess the therapeutic potential of Alk5-IN-29 in a mouse model of lung fibrosis.

  • Materials:

    • 8-10 week old C57BL/6 mice

    • Bleomycin (B88199) sulfate

    • Alk5-IN-29 formulated for the desired route of administration (e.g., oral gavage)

    • Vehicle control

    • Anesthesia

    • Hydroxyproline (B1673980) assay kit

    • Histology supplies (formalin, paraffin, H&E, and Masson's trichrome stains)

  • Procedure:

    • Anesthetize the mice and induce lung injury by a single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg). Control animals receive saline.[3]

    • Begin treatment with Alk5-IN-29 or vehicle at a specified time point post-bleomycin administration (e.g., day 7 for a therapeutic regimen).[3]

    • Administer the compound daily for a period of 14-21 days.[3]

    • At the end of the study, euthanize the mice and harvest the lungs.

    • One lung lobe can be fixed in formalin for histological analysis. Assess the severity of fibrosis using the Ashcroft scoring method on Masson's trichrome-stained sections.[3]

    • The remaining lung tissue can be homogenized to measure collagen content via a hydroxyproline assay.[3]

  • Data Analysis: Compare the Ashcroft scores and hydroxyproline content between the different treatment groups (saline + vehicle, bleomycin + vehicle, bleomycin + Alk5-IN-29) using appropriate statistical tests.

Synthesis of Alk5-IN-29

The chemical synthesis of Alk5-IN-29 is described in patent WO2022126133A1.[1] While the specific details are proprietary, a general synthetic approach for pyrazole-based kinase inhibitors often involves the following key steps:

  • Pyrazole (B372694) Core Synthesis: A common method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This allows for the installation of various substituents on the pyrazole ring.

  • Functionalization via Cross-Coupling: The pyrazole core is often functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This enables the attachment of aryl or heteroaryl groups that are crucial for binding to the kinase active site and achieving selectivity.

Conclusion

Alk5-IN-29 is a novel and potent small molecule inhibitor of ALK5 with significant potential for the treatment of diseases driven by aberrant TGF-β signaling, such as cancer and fibrosis.[1] This technical guide provides a foundational understanding of its discovery, mechanism of action, and methods for its preclinical evaluation. The detailed experimental protocols and comparative data presented herein are intended to empower researchers to further investigate the therapeutic utility of Alk5-IN-29 and other ALK5 inhibitors.

References

Unveiling the Binding Dynamics of Alk5-IN-82: A Technical Guide to a Potent ALK5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the target protein binding of Alk5-IN-82, a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5). Designed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental methodologies, and the intricate signaling pathways associated with ALK5 inhibition.

Core Target and Binding Affinity

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for ALK5, a transforming growth factor-beta (TGF-β) type I receptor. ALK5 plays a crucial role in the TGF-β signaling pathway, which is implicated in a multitude of cellular processes including growth, differentiation, and extracellular matrix production.[1][2] Dysregulation of this pathway is a hallmark of various diseases, including fibrosis and cancer.[1][2]

This compound exhibits a half-maximal inhibitory concentration (IC50) of 9.1 nM against ALK5.[3] This potent inhibitory activity underscores its potential as a valuable research tool and a candidate for therapeutic development. For comparative purposes, another well-characterized ALK5 inhibitor, A-83-01, displays a similar potent inhibition of ALK5 with an IC50 of 12 nM. A-83-01 also shows inhibitory activity against the related kinases ALK4 and ALK7, with IC50 values of 45 nM and 7.5 nM, respectively.

Quantitative Binding Data Summary
InhibitorTarget ProteinAssay TypeIC50 (nM)
This compound ALK5 Not Specified9.1
A-83-01ALK5Transcriptional Activity Assay12
A-83-01ALK4Transcriptional Activity Assay45
A-83-01ALK7Transcriptional Activity Assay7.5

The TGF-β Signaling Pathway and ALK5 Inhibition

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII). This binding event recruits and phosphorylates a type I receptor, namely ALK5. The activated ALK5 then phosphorylates downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.

This compound, by inhibiting the kinase activity of ALK5, effectively blocks this signaling cascade at a critical juncture. This inhibition prevents the phosphorylation of Smad2 and Smad3, thereby abrogating the downstream cellular responses to TGF-β.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Gene Transcription Smad_complex->Gene_Transcription Translocation Alk5_IN_82 This compound Alk5_IN_82->ALK5 Inhibition

TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Kinase Binding Assays

The determination of the binding affinity of inhibitors like this compound to their target kinases is crucial for their characterization. A commonly employed method is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

Principle of the LanthaScreen™ Eu Kinase Binding Assay

This assay is based on the displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest by a test compound. The kinase is typically tagged (e.g., with GST or His), and its binding to the tracer is detected using a europium-labeled anti-tag antibody. When the tracer and the antibody-bound kinase are in close proximity, a high degree of FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the kinase's ATP-binding site will compete with the tracer, leading to a decrease in the FRET signal.

General Protocol Outline
  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., this compound) in an appropriate buffer containing DMSO.

    • Prepare a solution of the target kinase (e.g., ALK5) and the europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a solution of the fluorescently labeled tracer at a concentration near its Kd for the kinase.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the kinase/antibody mixture to the wells.

    • Add the tracer solution to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the europium donor and one for the tracer acceptor).

    • Calculate the emission ratio of the acceptor to the donor signal.

    • Plot the emission ratio as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

experimental_workflow Start Start Reagent_Prep 1. Reagent Preparation - Serial dilution of this compound - Kinase/Antibody mix - Tracer solution Start->Reagent_Prep Assay_Plate 2. Assay Plate Setup - Add inhibitor dilutions - Add Kinase/Ab mix - Add Tracer Reagent_Prep->Assay_Plate Incubation 3. Incubation (e.g., 60 min at RT) Assay_Plate->Incubation FRET_Reading 4. TR-FRET Measurement (Emission at Donor & Acceptor λ) Incubation->FRET_Reading Data_Analysis 5. Data Analysis - Calculate Emission Ratio - Plot Dose-Response Curve FRET_Reading->Data_Analysis IC50_Determination 6. IC50 Determination Data_Analysis->IC50_Determination End End IC50_Determination->End

Generalized workflow for determining inhibitor IC50 using a kinase binding assay.

References

Core Signaling Pathway: TGF-β/ALK5 Axis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Inhibition of the Alk5 Signaling Pathway by Alk5-IN-8

Introduction

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of this pathway is a key driver in the pathogenesis of various diseases, notably fibrosis and cancer.[3][4] A central component of this pathway is the Activin receptor-like kinase 5 (ALK5), a type I TGF-β receptor serine/threonine kinase.[1] Its pivotal role in signal transduction makes it a prime therapeutic target. This technical guide provides a comprehensive overview of the inhibition of the ALK5 signaling pathway, with a focus on the potent inhibitor Alk5-IN-8.

Note: This document focuses on Alk5-IN-8, as searches for "Alk5-IN-82" did not yield specific results, suggesting a possible typographical error. Alk5-IN-8 is a potent inhibitor of ALK5, and its mechanism is representative of this class of compounds.

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II TGF-β receptor (TβRII). This binding event recruits and phosphorylates the type I receptor, ALK5. The activated ALK5 kinase then phosphorylates the downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. Alk5-IN-8 functions by directly inhibiting the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.

Alk5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex DNA Target Gene Transcription Complex->DNA Nuclear Translocation Alk5_IN_8 Alk5-IN-8 Alk5_IN_8->ALK5 Inhibition

Figure 1: TGF-β/ALK5 Signaling Pathway Inhibition by Alk5-IN-8.

Quantitative Data: Potency of ALK5 Inhibitors

While specific quantitative data for Alk5-IN-8 is not publicly available in the cited literature, the table below summarizes the inhibitory concentrations (IC50) of several well-characterized ALK5 inhibitors to provide a comparative context for potency.

CompoundIC50 (nM) - Kinase AssayIC50 (nM) - Cell-Based AssayReference(s)
GW6604140500 (PAI-1 transcription)
TP04277362.728.68 (pSmad2/3)
R-2687122.5Not Reported
SB52533414.3Not Reported
GW78838818Not Reported
RepSox234 (Autophosphorylation)
SD-20848Not Reported
LY36494759Not Reported
SB43154294Not Reported
SKI216294Not Reported
Galunisertib (LY2157299)56Not Reported
Vactosertib (TEW-7197)11 (ALK5), 13 (ALK4)Not Reported

Experimental Protocols

Detailed methodologies are crucial for the evaluation of ALK5 inhibitors. The following are representative protocols for key in vitro experiments.

ALK5 Kinase Activity Assay (Autophosphorylation)

This biochemical assay directly measures the ability of a compound to inhibit the kinase activity of ALK5.

Objective: To determine the IC50 value of an ALK5 inhibitor by measuring the inhibition of ALK5 autophosphorylation.

Materials:

  • Recombinant human ALK5 kinase domain

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT)

  • ATP solution (containing γ-³³P-ATP)

  • Test compound (e.g., Alk5-IN-8) dissolved in DMSO

  • SDS-PAGE sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microcentrifuge tube, add the kinase assay buffer.

  • Add the purified recombinant ALK5 enzyme (e.g., 10 nM final concentration).

  • Add the test compound at various concentrations (ensure final DMSO concentration is consistent, e.g., 0.1%).

  • Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 37°C.

  • Initiate the kinase reaction by adding ATP solution (e.g., 3 µM final concentration, including γ-³³P-ATP).

  • Allow the reaction to proceed for 15 minutes at 37°C.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, phosphorylated ALK5.

  • Quantify the band intensities and calculate the percentage of inhibition at each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for SMAD2/3 Phosphorylation

This cell-based assay assesses the inhibitor's activity within a biological context by measuring the phosphorylation of ALK5's direct downstream targets.

Objective: To determine the potency of an ALK5 inhibitor in a cellular environment by measuring the inhibition of TGF-β-induced SMAD2/3 phosphorylation.

Materials:

  • A suitable cell line (e.g., HaCaT, A549)

  • Cell culture medium and serum

  • TGF-β1 ligand

  • Test compound (e.g., Alk5-IN-8)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SMAD2, anti-phospho-SMAD3, and a loading control (e.g., anti-GAPDH or anti-total SMAD2/3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot apparatus

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting: separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-SMAD2/3 and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for phospho-SMAD2/3 and normalize to the loading control.

  • Calculate the percentage of inhibition of TGF-β-induced phosphorylation for each compound concentration and determine the IC50.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel ALK5 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Biochemical Assay (Kinase Activity - IC50) B Cell-Based Assay (pSMAD2/3 - IC50) A->B D Kinase Selectivity Profiling A->D C Target Gene Expression (e.g., PAI-1, Collagen) B->C E Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) C->E D->E F Pharmacodynamics (PD) (Target Engagement in Tissue) E->F G Efficacy Studies (Disease Models, e.g., Fibrosis, Cancer) F->G H Toxicology Studies G->H End Lead Candidate H->End Start Compound Synthesis (Alk5-IN-8) Start->A

Figure 2: General Experimental Workflow for ALK5 Inhibitor Characterization.

Alk5-IN-8 is a potent inhibitor of the TGF-β/ALK5 signaling pathway, a key axis in the progression of fibrotic diseases and cancer. By directly targeting the kinase activity of ALK5, it effectively blocks the downstream phosphorylation of SMAD2 and SMAD3, thereby abrogating the pro-pathogenic signaling cascade. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation of Alk5-IN-8 and other inhibitors of this critical therapeutic target. Further investigation into the in vivo efficacy and safety profile of Alk5-IN-8 will be crucial in determining its potential for clinical development.

References

Alk5-IN-82: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Alk5-IN-82, a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5). This document summarizes its mechanism of action, quantitative data, and provides detailed experimental protocols for assays relevant to its study.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the serine/threonine kinase activity of ALK5, also known as the Transforming Growth Factor-beta (TGF-β) type I receptor. By selectively binding to ALK5, this compound blocks the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3. This inhibition effectively abrogates the canonical TGF-β signaling cascade, a pathway critically involved in a multitude of cellular processes including cell growth, differentiation, and the production of extracellular matrix. Dysregulation of this pathway is a key factor in the pathogenesis of fibrotic diseases and cancer.[1]

Quantitative Biological Data

The primary potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against its target kinase.

Parameter Value Assay Type Source
IC509.1 nMALK5 Kinase AssayMedChemExpress

In Vitro Biological Effects

This compound has been shown to effectively counteract the pro-fibrotic effects of TGF-β in cellular models. Specifically, in studies involving human umbilical vein endothelial cells (HUVECs) stimulated with TGF-β, this compound demonstrated the following activities:

  • Inhibition of Fibrotic Marker Expression: Treatment with this compound leads to a reduction in the protein expression of key fibrotic markers, including α-smooth muscle actin (α-SMA) and collagen I.[1][2][3]

  • Modulation of Extracellular Matrix Remodeling: The inhibitor also influences the balance of matrix metalloproteinases and their inhibitors, specifically reducing the ratio of tissue inhibitor of metalloproteinase 1 (TIMP-1) to matrix metalloproteinase 13 (MMP-13).[2]

These findings suggest that this compound holds promise for research into conditions characterized by excessive fibrotic activity, such as cardiac fibrosis.

Signaling Pathway Diagram

The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention for this compound.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-beta RII TGF-beta->TBRII Binding ALK5 ALK5 (TGF-beta RI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription (e.g., α-SMA, Collagen I) SMAD_complex->Gene_Transcription Nuclear Translocation This compound This compound This compound->ALK5 Inhibition

TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Western Blot Analysis of Fibrotic Marker Expression

This protocol outlines the procedure to assess the effect of this compound on the expression of α-SMA and Collagen I in TGF-β-stimulated HUVECs.

1. Cell Culture and Treatment:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium.
  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.
  • Serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS).
  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (DMSO) for 1-2 hours.
  • Stimulate the cells with recombinant human TGF-β1 (e.g., 5-10 ng/mL) for 24-48 hours.

2. Protein Extraction:

  • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
  • Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli sample buffer.
  • Denature the samples by heating at 95°C for 5 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
  • Perform electrophoresis to separate the proteins by size.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against α-SMA, Collagen I, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the expression of the target proteins to the loading control.
  • Compare the expression levels in this compound treated groups to the TGF-β stimulated control.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Western Blot analysis described above.

Western_Blot_Workflow A Cell Seeding (HUVECs) B Serum Starvation A->B C Pre-treatment with This compound or Vehicle B->C D TGF-beta Stimulation C->D E Cell Lysis and Protein Extraction D->E F Protein Quantification (BCA Assay) E->F G SDS-PAGE F->G H Western Blot Transfer G->H I Antibody Incubation (Primary & Secondary) H->I J Chemiluminescent Detection I->J K Data Analysis J->K

General workflow for Western Blot analysis of fibrotic markers.

Conclusion

This compound is a potent and selective inhibitor of ALK5 with demonstrated efficacy in cellular models of fibrosis. Its ability to inhibit the expression of key pro-fibrotic markers highlights its potential as a valuable research tool for investigating the role of the TGF-β signaling pathway in various pathological conditions. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic properties, and broader selectivity profile.

References

Alk5-IN-82: An In-depth Technical Guide on its Inhibition of TGF-β Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is a key driver in the pathogenesis of various diseases, notably fibrosis and cancer. A pivotal component of this pathway is the Activin receptor-Like Kinase 5 (ALK5), also known as the TGF-β type I receptor (TβRI). ALK5 is a serine/threonine kinase that, upon activation by the TGF-β type II receptor (TβRII), phosphorylates downstream effector proteins SMAD2 and SMAD3. This initiates a signaling cascade culminating in the regulation of target gene transcription.

Alk5-IN-82 has been identified as a potent and selective small molecule inhibitor of ALK5. By targeting the kinase activity of ALK5, this compound effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby abrogating the downstream cellular effects of TGF-β signaling. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and detailed experimental protocols relevant to its characterization.

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified, demonstrating its high potency against its primary target.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 Value
ALK5Kinase Inhibition Assay9.1 nM[1][2][3][4]

Table 2: Cellular Activity of this compound

Cellular ProcessCell LineEffect
Endothelial-to-Mesenchymal Transition (EndMT)Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of α-smooth muscle actin (α-SMA) and Collagen I expression
Matrix RemodelingHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of TIMP-1/MMP-13 protein expression

Signaling Pathway and Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the ALK5 kinase domain. The binding of TGF-β to its type II receptor (TβRII) leads to the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the R-SMADs (SMAD2 and SMAD3), which subsequently form a complex with SMAD4 and translocate to the nucleus to regulate gene expression. This compound blocks the phosphorylation of SMAD2 and SMAD3, thus inhibiting the entire downstream signaling cascade.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription SMAD_complex->DNA Nuclear Translocation This compound This compound This compound->ALK5 Inhibition

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative, detailed methodologies for key experiments used to characterize ALK5 inhibitors like this compound.

Protocol 1: ALK5 Kinase Inhibition Assay (Biochemical)

This protocol describes a common method to determine the in vitro IC50 value of an inhibitor against the ALK5 kinase using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™).

  • Materials:

    • Recombinant human ALK5 kinase

    • Kinase substrate (e.g., a generic serine/threonine peptide)

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • This compound

    • ADP-Glo™ Kinase Assay Kit

    • White, opaque 384-well assay plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute this series in the kinase assay buffer to achieve the desired final concentrations with a consistent, low percentage of DMSO (e.g., <1%).

    • Kinase Reaction Setup:

      • Add 2.5 µL of the diluted this compound or vehicle (DMSO control) to the wells of a 384-well plate.

      • Add 5 µL of a solution containing the substrate and ATP (at a concentration near the Km for ALK5) to each well.

      • Initiate the kinase reaction by adding 2.5 µL of the ALK5 enzyme solution to each well.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Reaction Termination and ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction. Incubate at room temperature for 30 minutes.

    • Data Acquisition: Measure the luminescence signal using a plate luminometer.

    • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Western Blot Analysis of SMAD2/3 Phosphorylation (Cellular)

This protocol details the assessment of this compound's ability to inhibit TGF-β-induced SMAD2/3 phosphorylation in a cellular context.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs) or other TGF-β responsive cell line

    • Cell culture medium (e.g., EGM-2)

    • Recombinant human TGF-β1

    • This compound

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-GAPDH (or other loading control)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Culture and Treatment:

      • Plate HUVECs in 6-well plates and grow to 70-80% confluency.

      • Serum-starve the cells for 4-6 hours to reduce basal signaling.

      • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

      • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

    • Cell Lysis:

      • Wash the cells with ice-cold PBS.

      • Lyse the cells in ice-cold lysis buffer.

      • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

      • Transfer the separated proteins to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Visualize the bands using an ECL substrate and an imaging system.

    • Data Analysis:

      • Strip the membrane and re-probe for total SMAD2/3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

      • Perform densitometric analysis of the bands. Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 or loading control signal.

Protocol 3: Inhibition of TGF-β-Induced Endothelial-to-Mesenchymal Transition (EndMT)

This protocol assesses the effect of this compound on TGF-β-induced expression of mesenchymal markers in endothelial cells.

  • Materials:

    • HUVECs

    • Cell culture medium and supplements

    • Recombinant human TGF-β1

    • This compound

    • Materials for Western blotting (as in Protocol 2) or immunofluorescence.

    • Primary antibodies for Western blot: anti-α-SMA, anti-Collagen I, anti-GAPDH.

  • Procedure:

    • Cell Culture and Treatment:

      • Plate HUVECs and allow them to reach confluency.

      • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

      • Treat the cells with TGF-β1 (e.g., 10 ng/mL) for 48-72 hours to induce EndMT.

    • Endpoint Analysis (Western Blot):

      • Lyse the cells and perform western blotting as described in Protocol 2.

      • Probe the membranes with primary antibodies against α-SMA, Collagen I, and a loading control.

    • Data Analysis:

      • Quantify the band intensities and normalize the expression of α-SMA and Collagen I to the loading control.

      • Compare the expression levels in this compound-treated cells to the TGF-β1-only treated cells to determine the extent of inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a kinase inhibitor like this compound.

experimental_workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Conclusion kinase_assay ALK5 Kinase Inhibition Assay ic50_calc IC50 Determination kinase_assay->ic50_calc data_analysis Quantitative Analysis & Dose-Response Curves ic50_calc->data_analysis cell_culture Cell Culture (e.g., HUVECs) treatment Inhibitor & TGF-β Treatment cell_culture->treatment psmad_wb p-SMAD Western Blot treatment->psmad_wb endmt_markers EndMT Marker Analysis (α-SMA, Collagen I) treatment->endmt_markers psmad_wb->data_analysis endmt_markers->data_analysis conclusion Confirmation of Mechanism of Action data_analysis->conclusion

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound is a potent inhibitor of ALK5 kinase activity, effectively blocking the canonical TGF-β signaling pathway. Its ability to inhibit SMAD phosphorylation and the subsequent expression of fibrotic markers in cellular models underscores its potential as a valuable research tool and a starting point for the development of therapeutics for diseases driven by aberrant TGF-β signaling, such as cardiac fibrosis. The data and methodologies presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the TGF-β pathway with this compound and similar molecules.

References

The Role of Alk5-IN-82 in Cell Differentiation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alk5-IN-82, a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), and its role in the intricate process of cell differentiation. By targeting a key node in the Transforming Growth Factor-β (TGF-β) signaling pathway, this compound serves as a powerful tool for dissecting cellular fate decisions and holds therapeutic potential in various fields, including regenerative medicine and oncology.

Introduction to Alk5 and the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) superfamily of cytokines plays a pivotal role in regulating a myriad of cellular processes, including proliferation, apoptosis, and differentiation. The signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event recruits and activates the type I receptor, ALK5, through phosphorylation. Activated ALK5 then propagates the signal downstream via two main pathways: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways.

In the canonical pathway, activated ALK5 phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it functions as a transcription factor, modulating the expression of target genes that drive cellular differentiation and other responses. Non-canonical pathways activated by ALK5 include the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), which can further influence gene expression and cellular behavior.

This compound: A Potent and Selective ALK5 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for ALK5, with a reported half-maximal inhibitory concentration (IC50) of 9.1 nM[1][2][3][4][5][6][7][8][9]. Its primary mechanism of action is the competitive inhibition of the ATP-binding site within the kinase domain of ALK5. This action prevents the phosphorylation of downstream signaling molecules, most notably SMAD2 and SMAD3, thereby effectively blocking the TGF-β signaling cascade[10][11][12].

The primary described application of this compound is in the context of cardiac fibrosis, where it has been shown to inhibit the expression of α-smooth muscle actin (α-SMA), collagen I, and the tissue inhibitor of metalloproteinase 1 (TIMP-1)/matrix metalloproteinase 13 (MMP-13) in TGF-β-induced human umbilical vein endothelial cells[1][3][4][5][6][7][8][9]. This inhibitory action on endothelial-to-mesenchymal transition (EndMT), a critical process in fibrosis and a form of cell differentiation, highlights its potential for broader applications in controlling cellular plasticity.

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound and other well-characterized ALK5 inhibitors, providing a comparative overview of their potency.

Table 1: In Vitro Potency of this compound

TargetInhibitory ActionIC50 ValueCell Line/Assay ConditionsReference(s)
ALK5Kinase Inhibition9.1 nMIn vitro kinase assay[1][2][3][4][5][6][7][8][9]
TGF-β-induced protein expressionInhibition of α-SMA, Collagen I, TIMP-1/MMP-13Not specifiedHuman Umbilical Vein Endothelial Cells (HUVECs)[1][3][4][5][6][7][8][9]

Table 2: Comparative In Vitro Potency of Various ALK5 Inhibitors

Inhibitor NameTarget(s)IC50 / Ki Value (nM)Assay Type
This compound ALK5 9.1 Kinase Assay
A-83-01ALK5, ALK4, ALK712 (ALK5)Kinase Assay
SB-525334ALK514.3Cell-free Assay
LY364947TβRI (ALK5)59Cell-free Assay
SD-208TβRI (ALK5)48Cell-free Assay
GW788388ALK518Kinase Assay
LY2157299 (Galunisertib)TβRI (ALK5)56Kinase Assay
RepSox (SJN 2511)ALK523 (ATP binding)Cell-free Assay
LY2109761TβRI, TβRIIKi: 38 (TβRI)Cell-free Assay

The Role of ALK5 Inhibition in Key Cell Differentiation Processes

While specific data for this compound across all differentiation pathways are emerging, the well-established effects of other ALK5 inhibitors provide a strong framework for understanding its potential roles.

Mesenchymal Stem Cell (MSC) Differentiation

ALK5 inhibitors have been instrumental in directing the differentiation of embryonic stem cells (ESCs) towards a mesenchymal stem cell-like phenotype. Treatment of human ESCs with ALK5 inhibitors like SB431542, SB525334, or GW788388 leads to the expression of mesodermal gene markers and subsequent differentiation into cells expressing MSC markers (CD73+, CD90+, CD105+)[13]. These MSC-like cells demonstrate a high capacity for chondrogenic differentiation[13].

Chondrogenesis

The TGF-β/ALK5 signaling pathway is a critical regulator of chondrogenesis, the process of cartilage formation. Studies have shown that both ALK5 and another type I receptor, ALK1, are required for TGF-β-induced chondrogenic differentiation of human bone marrow-derived MSCs[14][15][16]. Inhibition of ALK5 can significantly impact cartilage homeostasis and the differentiation of chondrocytes[17]. For instance, downregulation of ALK5 in human fetal BMSCs resulted in a dramatic reduction in the expression of key cartilage-specific genes, aggrecan (ACAN) and collagen type IIα1 (COL2A1)[14].

Neurogenesis

The role of ALK5 signaling in neurogenesis, the formation of new neurons, is complex and appears to be context-dependent. Some studies suggest that increased TGF-β levels can reduce neurogenesis[18]. However, other research indicates that ALK5 signaling is a major determinant of late-stage adult hippocampal neurogenesis[19][20]. Genetic deletion of ALK5 has been shown to decrease the number, migration, and dendritic arborization of newborn neurons, while activation of ALK5 enhances these processes and improves memory function[18][19][20]. Systemic administration of an ALK5 inhibitor in aged mice has been shown to enhance hippocampal neurogenesis[21].

Epithelial-to-Mesenchymal Transition (EMT)

EMT is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype. This process is crucial in development and wound healing but is also implicated in fibrosis and cancer metastasis. TGF-β is a potent inducer of EMT, a process mediated through ALK5. Potent ALK5 inhibitors, such as A-83-01, have been shown to effectively inhibit TGF-β-induced EMT in various cell lines[22]. Given that this compound inhibits markers of EndMT in endothelial cells, it is expected to be a potent inhibitor of EMT in other cell types as well.

Reversal of β-Cell De-differentiation

In the context of diabetes, pancreatic β-cells can undergo de-differentiation, losing their mature, insulin-producing phenotype. A small molecule inhibitor of ALK5 (Alk5 inhibitor II) has been shown to reverse this process. It can restore the expression of key β-cell transcription factors such as MafA, Nkx6.1, and Pdx1 in both mouse and human islets, even after prolonged exposure to diabetic conditions[23][24]. This suggests that ALK5 inhibition can promote the re-differentiation of β-cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a general experimental workflow for studying the effects of this compound.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binding ALK5 ALK5 TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation MAPK MAPK (ERK, JNK, p38) ALK5->MAPK Non-canonical Activation pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Differentiation) SMAD_complex->Transcription Transcriptional Regulation Alk5_IN_82 This compound Alk5_IN_82->ALK5 Inhibits Kinase Activity (IC50 = 9.1 nM)

Caption: Canonical and non-canonical TGF-β/ALK5 signaling pathways and the inhibitory action of this compound.

Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound (Dose-response & Time-course) start->treatment controls Controls: - Vehicle (DMSO) - Untreated - Positive Control (e.g., TGF-β) start->controls harvest Cell/Tissue Harvest treatment->harvest controls->harvest analysis Downstream Analysis harvest->analysis protein Protein Analysis (Western Blot, IF) analysis->protein gene Gene Expression Analysis (qPCR, RNA-seq) analysis->gene phenotype Phenotypic Assays (e.g., Differentiation markers, Morphology) analysis->phenotype data_analysis Data Analysis & Interpretation protein->data_analysis gene->data_analysis phenotype->data_analysis

Caption: General experimental workflow for investigating the effects of this compound on cell differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on cell differentiation.

Protocol 1: Western Blot Analysis of SMAD2/3 Phosphorylation

This protocol assesses the ability of this compound to inhibit TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cellular context.

Materials:

  • TGF-β responsive cell line (e.g., HaCaT, A549)

  • Complete cell culture medium

  • Serum-free medium

  • This compound stock solution (in DMSO)

  • Recombinant human TGF-β1

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2/3

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours.

    • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Collect cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-SMAD levels to total SMAD and a loading control.[10][22][25]

Protocol 2: Immunofluorescence Staining for Differentiation Markers

This protocol is used to visualize the expression and localization of specific differentiation markers in response to this compound treatment.

Materials:

  • Cells cultured on sterile glass coverslips

  • This compound

  • PBS

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)

  • Primary antibody against a specific differentiation marker

  • Fluorophore-conjugated secondary antibody

  • DAPI (nuclear counterstain)

  • Antifade mounting medium

Procedure:

  • Cell Treatment:

    • Culture cells on coverslips and treat with this compound or vehicle for the desired duration.

  • Fixation and Permeabilization:

    • Fix the cells with fixation buffer for 10-15 minutes at room temperature.

    • Permeabilize the cells with permeabilization buffer for 10 minutes (for intracellular antigens).

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with blocking buffer for 30 minutes.

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (protected from light) for 1 hour at room temperature.

  • Counterstaining and Mounting:

    • Wash with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope.[1][26][27][28][29]

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol quantifies the changes in the expression of genes associated with a specific differentiation lineage following treatment with this compound.

Materials:

  • Cells treated with this compound

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Specific primers for target genes and housekeeping genes

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from treated and control cells.

    • Treat RNA with DNase I to remove genomic DNA contamination.

    • Synthesize cDNA from the purified RNA.

  • qPCR Reaction:

    • Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the control group.[30][31][32][33][34]

Conclusion

This compound is a valuable research tool for investigating the role of TGF-β signaling in cell differentiation. Its high potency and selectivity for ALK5 allow for precise modulation of this critical pathway. While much of the current data on ALK5 inhibition and cell differentiation comes from studies of other inhibitors, the principles and expected outcomes are highly applicable to this compound. Further research specifically utilizing this compound will undoubtedly provide deeper insights into its potential to control cell fate and its therapeutic utility in a range of differentiation-related pathologies.

References

An In-depth Technical Guide to ALK5 Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific chemical probe designated "Alk5-IN-82" was identified in a comprehensive search of publicly available scientific literature and databases. This guide has been compiled using data from well-characterized and representative chemical probes for the Activin-like Kinase 5 (ALK5), also known as Transforming Growth Factor-β Receptor 1 (TGFβR1). The information presented here is a composite intended to serve as a technical resource for researchers, scientists, and drug development professionals working with ALK5 inhibitors.

Introduction to the TGF-β/ALK5 Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of this pathway is implicated in numerous pathologies, most notably in fibrosis and the progression of cancer.[1][2] The Activin receptor-Like Kinase 5 (ALK5), a serine/threonine kinase receptor, is the primary transducer of the TGF-β signal.[3]

The canonical signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII).[4][5] This event recruits and forms a heterotetrameric complex with the type I receptor, ALK5.[4][5] Within this complex, the constitutively active TGFβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, leading to the activation of ALK5's kinase domain.[4][5] Activated ALK5 then propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[4][6] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4.[4][6] This entire SMAD complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes.[4][6]

Small molecule inhibitors that target the ATP-binding site of the ALK5 kinase domain are a promising class of chemical probes and therapeutic agents to modulate this pathway.[3]

Data Presentation: Quantitative Activity of Representative ALK5 Inhibitors

The inhibitory activity of various chemical probes for ALK5 has been characterized through a range of biochemical and cellular assays. The following tables summarize the key quantitative data for several well-documented ALK5 inhibitors.

Table 1: Biochemical Potency of Representative ALK5 Inhibitors
Compound IC50 (nM) Assay Type Reference(s)
Vactosertib (EW-7197)11 - 13Kinase Assay[7][8][9]
SB52533414.3Cell-free Assay[1][7]
GW78838818Cell-free Assay[1][7]
RepSox23ATP binding assay[1][7]
SD-20848Cell-free Assay[7][10][11]
Galunisertib (LY2157299)56Cell-free Assay[3][7]
SB-43154294Cell-free Assay[12][13][14][15]
GW6604140Autophosphorylation Assay[16][17][18]
TP-008343Kinase Assay[19]
Table 2: Cellular Potency of Representative ALK5 Inhibitors
Compound IC50 (nM) Assay Type Reference(s)
Vactosertib (EW-7197)12.1 - 16.53TP-Luc Reporter Assay[8][20][21]
GW6604500PAI-1 Transcription Assay[16][17]
TP-008245SMAD2/3 Reporter Assay[19]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of ALK5 chemical probes. Below are representative protocols for key in vitro and cellular assays.

1. In Vitro ALK5 Kinase Assay (Biochemical)

  • Objective: To determine the in vitro potency of a chemical probe in inhibiting the enzymatic activity of purified ALK5.

  • Methodology (based on ADP-Glo™ Kinase Assay):

    • Reagent Preparation:

      • Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[1]

      • Prepare a stock solution of ATP at a concentration near the Km for ALK5.[1]

      • Dilute recombinant human ALK5 enzyme in Kinase Assay Buffer to the desired working concentration.[1]

      • Prepare a serial dilution of the test compound (e.g., this compound surrogate) in DMSO, followed by dilution in Kinase Assay Buffer.[1]

    • Assay Procedure:

      • In a 384-well plate, add the diluted test compound or vehicle control.

      • Add the ALK5 enzyme to each well, except for the "no enzyme" blank controls.

      • Initiate the kinase reaction by adding a pre-mixed solution of a suitable substrate (e.g., a generic serine/threonine kinase peptide) and ATP.[1]

      • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[1]

    • Detection:

      • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.[1]

      • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes.[1]

    • Data Analysis:

      • Measure the luminescence using a plate reader.

      • Calculate the percentage of inhibition for each compound concentration relative to controls.

      • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]

2. Cellular Phospho-SMAD2 Western Blot Assay

  • Objective: To assess the ability of a chemical probe to inhibit TGF-β-induced phosphorylation of SMAD2 in a cellular context.

  • Methodology:

    • Cell Culture and Treatment:

      • Plate a suitable cell line (e.g., HaCaT or 4T1 cells) and allow them to adhere.

      • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.[20]

      • Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for a specified time (e.g., 30-60 minutes).

    • Protein Extraction and Quantification:

      • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Determine the protein concentration of the supernatant using a BCA assay.

    • Western Blotting:

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane (e.g., with 5% non-fat milk in TBST).

      • Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (pSMAD2).

      • Probe for total SMAD2 or a housekeeping protein (e.g., GAPDH) as a loading control.

      • Incubate with an appropriate HRP-conjugated secondary antibody.

      • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Data Analysis:

      • Use densitometry to quantify the band intensities.

      • Normalize the pSMAD2 signal to the total SMAD2 or loading control signal.

3. SMAD-Responsive Luciferase Reporter Assay

  • Objective: To measure the functional inhibition of the ALK5 signaling pathway by quantifying the transcription of a SMAD-responsive reporter gene.

  • Methodology:

    • Cell Line:

    • Assay Procedure:

      • Seed the reporter cells in a 96-well plate.

      • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.[22]

      • Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL).[22]

      • Incubate for 16-24 hours at 37°C.[22]

    • Detection:

      • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.[22]

    • Data Analysis:

      • Calculate the percent inhibition of TGF-β1-induced luciferase expression for each concentration of the test compound.

      • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[22]

Mandatory Visualizations

TGF_ALK5_Signaling_Pathway Canonical TGF-β/ALK5 Signaling Pathway TGFb TGF-β Ligand TBRII TGFβRII (Type II Receptor) TGFb->TBRII 1. Ligand Binding ALK5 ALK5 (Type I Receptor) TBRII->ALK5 SMAD23 SMAD2/3 ALK5->SMAD23 3. SMAD2/3 Phosphorylation pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex 4. Complex with SMAD4 SMAD4 SMAD4 Nucleus Nucleus SMAD_complex->Nucleus 5. Nuclear Translocation Transcription Target Gene Transcription Nucleus->Transcription 6. Transcriptional Regulation Probe ALK5 Inhibitor (e.g., this compound) Probe->ALK5 Inhibition

Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of a representative ALK5 chemical probe.

Experimental_Workflow Experimental Workflow for ALK5 Inhibitor Characterization start Start biochem_assay Biochemical Assay (In Vitro Kinase Assay) start->biochem_assay cellular_assay Cellular Assay (e.g., pSMAD Western Blot) start->cellular_assay reporter_assay Functional Cellular Assay (e.g., Luciferase Reporter) start->reporter_assay data_analysis Data Analysis (IC50 Determination) biochem_assay->data_analysis Biochemical Potency cellular_assay->data_analysis Cellular Target Engagement reporter_assay->data_analysis Functional Cellular Potency selectivity Selectivity Profiling (Kinome Scan) data_analysis->selectivity conclusion Characterize Probe Potency and Selectivity selectivity->conclusion

Caption: A general experimental workflow for the characterization of an ALK5 chemical probe.

References

A Structural and Mechanistic Analysis of ALK5 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data specifically identifying "Alk5-IN-82" is limited. This guide provides a comprehensive structural and mechanistic analysis based on well-characterized ALK5 inhibitors, offering a representative framework for understanding the interaction of novel inhibitors with the ALK5 kinase.

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta receptor 1 (TGF-βR1), is a serine/threonine kinase that is a critical component of the TGF-β signaling pathway.[1] This pathway is integral to a multitude of cellular processes, including growth, differentiation, and apoptosis.[2][3] Dysregulation of TGF-β/ALK5 signaling is implicated in the progression of various diseases, particularly in promoting tumor growth and metastasis in cancer and the advancement of fibrotic diseases.[2][4] Consequently, the development of small molecule inhibitors targeting ALK5 has become a significant therapeutic strategy.

This technical guide provides an in-depth overview of the structural and mechanistic aspects of ALK5 inhibition, intended for researchers, scientists, and drug development professionals.

Mechanism of Action of ALK5 Inhibitors

ALK5 inhibitors typically function as ATP-competitive inhibitors, targeting the kinase domain of the ALK5 receptor. The binding of these inhibitors prevents the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3, which in turn blocks the translocation of the SMAD2/3-SMAD4 complex to the nucleus and subsequent gene transcription. This targeted inhibition effectively curtails the pro-tumorigenic and pro-fibrotic effects of aberrant TGF-β signaling.

Quantitative Data for Representative ALK5 Inhibitors

The following table summarizes the in vitro potency of several well-characterized ALK5 inhibitors. This data provides a comparative landscape for the evaluation of novel inhibitory compounds.

CompoundTargetIC50 (nM)Assay TypeReference
A-83-01ALK512Cell-free
ALK445Cell-free
ALK77.5Cell-free
Galunisertib (LY2157299)TβRI (ALK5)56Cell-free
RepSoxALK523ATP binding
ALK5 Autophosphorylation4Cell-free
SD-208TβRI (ALK5)48Cell-free
GW788388ALK518Cell-free
R-268712ALK52.5Not Specified
TP0427736ALK52.72Not Specified
ALK3836Not Specified
BIBF-0775TβRI (ALK5)34Not Specified
Vactosertib (TEW-7197)ALK413Not Specified
ALK511Not Specified

Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation event activates the kinase domain of ALK5, leading to the phosphorylation of the downstream effectors SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TbetaRII TbetaRII TGF-beta->TbetaRII Binding ALK5 ALK5 TbetaRII->ALK5 Recruitment p-ALK5 ALK5 (Active) ALK5->p-ALK5 Phosphorylation SMAD2_3 SMAD2/3 p-ALK5->SMAD2_3 Phosphorylation p-SMAD2_3 p-SMAD2/3 SMAD2_3->p-SMAD2_3 SMAD_complex p-SMAD2/3 SMAD4 p-SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Translocation Alk5_IN_82 This compound Alk5_IN_82->p-ALK5 Inhibition

Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro ALK5 Kinase Assay

This protocol outlines a general procedure for determining the in vitro potency of a test compound against the ALK5 kinase.

1. Materials and Reagents:

  • Recombinant human ALK5 kinase domain

  • Biotinylated peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., Streptavidin-conjugated horseradish peroxidase)

  • Substrate for detection reagent (e.g., TMB)

  • Microtiter plates (e.g., 96-well)

  • Plate reader

2. Procedure:

  • Serially dilute the test compound in DMSO, followed by a further dilution in the kinase reaction buffer.

  • Add the ALK5 enzyme to the wells of a microtiter plate containing the diluted inhibitor.

  • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagent and incubate to allow binding to the biotinylated substrate.

  • Add the substrate for the detection reagent and measure the resulting signal using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow A 1. Serial Dilution of Inhibitor B 2. Add ALK5 Enzyme A->B C 3. Initiate Reaction with Substrate and ATP B->C D 4. Incubate C->D E 5. Stop Reaction D->E F 6. Add Detection Reagent E->F G 7. Add Substrate & Measure Signal F->G H 8. Calculate IC50 G->H

Experimental workflow for an in vitro kinase inhibition assay.

Structural Insights

Crystallographic studies of ALK5 in complex with various inhibitors have provided a detailed understanding of the molecular interactions that govern potency and selectivity. These studies reveal that inhibitors typically bind to the ATP-binding pocket of the ALK5 kinase domain, forming key hydrogen bonds with the hinge region residues. Additional interactions with other residues in the active site contribute to the high affinity and selectivity of these compounds. The structural analysis of these complexes is crucial for the rational design and optimization of novel ALK5 inhibitors. For a comprehensive structural analysis, researchers are encouraged to consult publicly available crystal structures in the Protein Data Bank (PDB).

References

Methodological & Application

Application Notes and Protocols for Alk5-IN-82 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-82 is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5).[1] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[2][3] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis.[2][3] this compound exerts its inhibitory effect by blocking the kinase activity of ALK5, which in turn prevents the phosphorylation of the downstream signaling molecules Smad2 and Smad3. This blockade of Smad2/3 phosphorylation inhibits their complex formation with Smad4 and subsequent translocation to the nucleus to regulate gene expression. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments.

Mechanism of Action

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-mediated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated Smads form a heterodimeric complex with Smad4, which then translocates into the nucleus to regulate the transcription of target genes. This compound, as an ALK5 inhibitor, competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3 and thereby inhibiting the downstream signaling cascade.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binding ALK5 ALK5 TBRII->ALK5 Recruitment & Phosphorylation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation pSmad2_3 pSmad2/3 Smad_complex pSmad2/3-Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc pSmad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc Translocation Alk5_IN_82 This compound Alk5_IN_82->ALK5 Inhibition DNA DNA Smad_complex_nuc->DNA Binding Gene_expression Target Gene Transcription DNA->Gene_expression Regulation

Caption: TGF-β/ALK5 signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of various ALK5 inhibitors. While specific data for this compound is limited in the public domain, the data for analogous compounds can be used as a reference for designing dose-response experiments.

InhibitorTargetIC50Effective Concentration in Cell CultureReference
This compound ALK5 Potent (exact value not specified) Not specified ****
GW6604ALK5140 nMNot specified
LY-364947ALK559 nMNot specified
Alk5-IN-30ALK5≤10 nM (for analogs)10 nM - 1 µM (suggested)
Alk5-IN-34ALK5≤10 nM10 nM - 10 µM
SB431542ALK594 nMNot specified

Experimental Protocols

Preparation of this compound Stock Solution

Proper dissolution and storage of this compound are critical for maintaining its stability and activity.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Protocol:

  • Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.

  • Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM). It is highly recommended to use newly opened, anhydrous DMSO.

  • Vortex the solution vigorously for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • For short-term storage (up to 1 month), store the DMSO stock solution at -20°C. For long-term storage (up to 6 months), aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

General Cell Culture Treatment

This protocol provides a general workflow for treating adherent cell lines with this compound.

experimental_workflow start Start cell_seeding Seed cells in appropriate culture vessel start->cell_seeding cell_adherence Allow cells to adhere and reach desired confluency (e.g., 70-80%) cell_seeding->cell_adherence prepare_working_solution Prepare working solution of This compound in culture medium cell_adherence->prepare_working_solution treatment Treat cells with this compound or vehicle control (DMSO) prepare_working_solution->treatment incubation Incubate for the desired duration treatment->incubation downstream_analysis Proceed to downstream analysis incubation->downstream_analysis end End downstream_analysis->end

Caption: General experimental workflow for cell-based assays with this compound.

Protocol:

  • Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Prepare Working Solution: Serially dilute the stock solution in your cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (ideally less than 0.1%) to minimize cytotoxicity. Always prepare a vehicle control with the same final concentration of DMSO.

  • Treat Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period. For signaling pathway studies, such as analyzing Smad2/3 phosphorylation, shorter incubation times (e.g., 1-2 hours of pre-treatment followed by TGF-β stimulation for 30-60 minutes) are often sufficient. For functional assays like cell viability or gene expression analysis, longer incubation times (e.g., 24, 48, or 72 hours) may be required.

Western Blot Analysis of Phospho-Smad2/3

This protocol details the steps for detecting changes in Smad2/3 phosphorylation in response to this compound treatment, providing a direct measure of its inhibitory activity.

Materials:

  • TGF-β1 ligand

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-Smad2 (Ser465/467) and/or phospho-Smad3 (Ser423/425), total Smad2/3, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HaCaT, A549, or other TGF-β responsive cell lines) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes to induce Smad2/3 phosphorylation. Include a non-stimulated control group.

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 12,000-14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific for phospho-Smad2/3 overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total Smad2/3 and a loading control.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 10 nM to 10 µM. Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired length of exposure.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value for cytotoxicity.

Troubleshooting

  • Precipitation of this compound in Culture Medium: This can occur with hydrophobic small molecules. To mitigate this, ensure the final DMSO concentration is low (≤ 0.1%). When preparing the working solution, add the DMSO stock solution to the medium dropwise while gently mixing. The use of Pluronic F-68 in the medium can also sometimes improve solubility.

  • Inconsistent or No Inhibitory Effect: This could be due to compound degradation from improper storage (e.g., repeated freeze-thaw cycles). Prepare fresh stock solutions and aliquot them for single use. It is also advisable to confirm the activity of the TGF-β ligand and the responsiveness of the cell line.

  • High Background in Western Blots: Ensure adequate washing steps and use an appropriate blocking buffer. Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.

Conclusion

This compound is a valuable tool for investigating the role of the TGF-β/ALK5 signaling pathway in various biological and pathological processes. The protocols provided herein offer a framework for the effective use of this compound in cell culture. Researchers should optimize these protocols for their specific cell types and experimental systems to ensure accurate and reproducible results. It is highly recommended to perform dose-response experiments to determine the optimal working concentration of this compound for each specific application.

References

Application Notes and Protocols for ALK5 Inhibitors in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note: No specific public data was found for a compound designated "Alk5-IN-82." The following application notes and protocols are a generalized guide based on the established characteristics and methodologies used for other well-documented ALK5 inhibitors, such as GW6604 and A-83-01. Researchers should adapt these protocols based on the specific properties of their ALK5 inhibitor of interest.

Introduction

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGFβ-RI), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[1][2] This pathway is crucial for regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2] Dysregulation of the TGF-β/ALK5 signaling cascade has been implicated in the pathogenesis of numerous diseases, most notably fibrosis and cancer.[1] ALK5 inhibitors are small molecules designed to block the kinase activity of ALK5, thereby preventing the downstream signaling events and offering a promising therapeutic strategy for these conditions.

These application notes provide detailed protocols for the in vitro characterization of ALK5 inhibitors, focusing on their mechanism of action and cellular effects. The intended audience includes researchers, scientists, and drug development professionals working in fields such as oncology, fibrosis research, and pharmacology.

Mechanism of Action

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII). This binding event recruits and activates the type I receptor, ALK5. The activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. ALK5 inhibitors function by competitively binding to the ATP-binding pocket of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.

Signaling Pathway Diagram

TGF_beta_ALK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription (e.g., PAI-1, Collagen) SMAD_complex->Gene_Transcription Translocation & Regulation Alk5_Inhibitor ALK5 Inhibitor Alk5_Inhibitor->ALK5 Inhibition

Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following table summarizes inhibitory concentrations (IC50) of various ALK5 inhibitors from published in vitro studies. This data is provided for comparative purposes.

CompoundAssay TypeTargetIC50 (nM)Reference
GW6604ALK5 AutophosphorylationALK5 Kinase Activity140
GW6604Cellular AssayTGF-β-induced PAI-1 Transcription500
A-83-01ImmunoblottingTGF-β-induced Smad2 Phosphorylation<1000
SB-431542ImmunoblottingTGF-β-induced Smad2 PhosphorylationPartially inhibited at 1000 nM

Experimental Protocols

ALK5 Kinase Assay (Autophosphorylation)

This biochemical assay directly measures the ability of an inhibitor to block the kinase activity of ALK5.

Principle: The kinase activity of purified recombinant ALK5 is assessed by its ability to autophosphorylate in the presence of radiolabeled ATP (γ-³³P-ATP). The incorporation of the radiolabel is quantified as a measure of kinase activity.

Materials:

  • Purified recombinant ALK5 enzyme

  • Assay Buffer: 50 mM Tris (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT

  • ATP solution containing γ-³³P-ATP

  • ALK5 inhibitor stock solution (in DMSO)

  • SDS-PAGE sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Protocol:

  • Prepare serial dilutions of the ALK5 inhibitor in DMSO.

  • In a reaction tube, add 10 nM of purified ALK5 enzyme to the assay buffer.

  • Add the ALK5 inhibitor at various concentrations (final DMSO concentration should be ≤0.1%).

  • Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 37°C.

  • Initiate the kinase reaction by adding 3 µM ATP (containing 0.5 µCi γ-³³P-ATP).

  • Incubate the reaction for 15 minutes at 37°C.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Boil the samples for 5 minutes at 95°C.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled ALK5.

  • Quantify the band intensity to determine the extent of phosphorylation and calculate the IC50 value.

Cellular Assay for Inhibition of TGF-β-Induced SMAD2 Phosphorylation

This cell-based assay evaluates the inhibitor's ability to block TGF-β signaling in a cellular context by measuring the phosphorylation of the direct downstream target, SMAD2.

Principle: Cells are treated with an ALK5 inhibitor prior to stimulation with TGF-β. The level of phosphorylated SMAD2 (p-SMAD2) is then measured by Western blotting or ELISA as an indicator of ALK5 activity.

Materials:

  • A suitable cell line expressing the TGF-β receptor complex (e.g., HaCaT keratinocytes, Mv1Lu mink lung epithelial cells).

  • Cell culture medium and supplements.

  • ALK5 inhibitor stock solution (in DMSO).

  • Recombinant human TGF-β1.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-p-SMAD2 and anti-total SMAD2 (or a loading control like β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting apparatus and imaging system.

Protocol:

  • Seed cells in multi-well plates and allow them to adhere and reach 70-80% confluency.

  • Starve the cells in serum-free medium for 4-16 hours prior to treatment.

  • Pre-treat the cells with various concentrations of the ALK5 inhibitor for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody against p-SMAD2 overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total SMAD2 or a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of p-SMAD2 and calculate the IC50 value.

Experimental Workflow Diagram

In_Vitro_ALK5_Inhibitor_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Seeding & Growth Serum_Starvation Serum Starvation (4-16h) Cell_Culture->Serum_Starvation Inhibitor_Pretreatment Inhibitor Pre-treatment (1h) Serum_Starvation->Inhibitor_Pretreatment TGFb_Stimulation TGF-β Stimulation (30-60 min) Inhibitor_Pretreatment->TGFb_Stimulation Cell_Lysis Cell Lysis TGFb_Stimulation->Cell_Lysis Western_Blot Western Blot (p-SMAD2, Total SMAD2) Cell_Lysis->Western_Blot Data_Analysis Data Analysis & IC50 Calculation Western_Blot->Data_Analysis

Caption: General Workflow for In Vitro ALK5 Inhibitor Cellular Assays.

Concluding Remarks

The protocols and data presented provide a framework for the in vitro evaluation of ALK5 inhibitors. These assays are fundamental for determining the potency, selectivity, and mechanism of action of novel compounds targeting the TGF-β/ALK5 signaling pathway. It is recommended to further characterize promising inhibitors in more complex in vitro models, such as 3D cell cultures or co-culture systems, and in subsequent in vivo studies to validate their therapeutic potential.

References

Application Notes and Protocols: Utilizing ALK5 Inhibitors for In Vitro Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a condition marked by the excessive accumulation of extracellular matrix (ECM), can lead to organ dysfunction and failure.[1][2] Transforming growth factor-beta (TGF-β) is a key cytokine that drives the fibrotic process.[1] TGF-β signals through its type I receptor, activin receptor-like kinase 5 (ALK5), to promote the differentiation of fibroblasts into myofibroblasts and stimulate the production of ECM proteins like collagen.[3][4][5] Consequently, inhibiting the ALK5 signaling pathway presents a promising therapeutic strategy for combating fibrosis.[5][6][7]

This document provides detailed application notes and protocols for the use of ALK5 inhibitors in in vitro models of fibrosis. While the specific compound "Alk5-IN-82" did not yield targeted results, the following information is based on well-characterized ALK5 inhibitors and provides a comprehensive guide for researchers.

The Role of ALK5 in Fibrosis

The TGF-β/ALK5 signaling pathway is a central regulator of fibrosis.[1] Upon TGF-β binding, ALK5 is recruited and phosphorylated by the TGF-β type II receptor.[5] This activation of ALK5 initiates a downstream signaling cascade, primarily through the phosphorylation of SMAD2 and SMAD3 proteins.[3][5] The phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of genes involved in fibrosis, including those encoding for collagens and other ECM components.[5] By blocking the kinase activity of ALK5, small molecule inhibitors can effectively disrupt this signaling cascade and mitigate the pro-fibrotic effects of TGF-β.[5]

Quantitative Data on Representative ALK5 Inhibitors

The following table summarizes the in vitro potency of several representative ALK5 inhibitors from published literature. This data is crucial for determining appropriate experimental concentrations.

InhibitorAssay TypeTarget/Cell LineIC50Reference
GW6604 ALK5 AutophosphorylationRecombinant ALK5140 nM[6][7]
TGF-β-induced PAI-1 TranscriptionCellular Assay500 nM[6][7]
SKI2162 ALK5 Kinase Activity-0.094 µM[4]
Novartis Compound ALK5 Kinase Activity-0.004 µM[8]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach, the following diagrams are provided.

TGFB_ALK5_Pathway cluster_nucleus Nucleus TGFB TGF-β TBRII TGF-β RII TGFB->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates Alk5_IN_82 This compound (ALK5 Inhibitor) Alk5_IN_82->ALK5 Inhibits pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (e.g., Collagen, α-SMA) SMAD_complex->Gene_Transcription Regulates Nucleus Nucleus Fibrosis Fibrosis Gene_Transcription->Fibrosis

Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Fibroblasts, HSCs) Induction 3. Induce Fibrosis (e.g., with TGF-β) Cell_Culture->Induction Compound_Prep 2. Prepare this compound (Serial Dilutions) Treatment 4. Treat with this compound Compound_Prep->Treatment Induction->Treatment WB 5a. Western Blot (p-SMAD, α-SMA, Collagen) Treatment->WB qPCR 5b. RT-qPCR (COL1A1, ACTA2) Treatment->qPCR IF 5c. Immunofluorescence (α-SMA, Collagen) Treatment->IF Viability 5d. Cell Viability Assay (e.g., MTT, LDH) Treatment->Viability

Caption: General Experimental Workflow for Evaluating ALK5 Inhibitors.

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell types and ALK5 inhibitors.

Protocol 1: Cell Culture and Induction of Fibrosis

Objective: To culture appropriate cell types and induce a fibrotic phenotype using TGF-β.

Materials:

  • Fibroblast cell line (e.g., NIH/3T3, primary human lung fibroblasts) or hepatic stellate cells (HSCs).

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Serum-free or low-serum medium.

  • Recombinant human TGF-β1.

  • This compound or other ALK5 inhibitor.

  • DMSO (vehicle control).

  • 6-well or 24-well tissue culture plates.

Procedure:

  • Seed cells in tissue culture plates at an appropriate density and allow them to adhere overnight in complete growth medium.

  • The next day, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours to synchronize the cells.

  • Prepare stock solutions of the ALK5 inhibitor in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Pre-treat the cells with various concentrations of the ALK5 inhibitor or vehicle (DMSO) for 1-2 hours.

  • Induce fibrosis by adding TGF-β1 to the culture medium at a final concentration of 2-10 ng/mL.

  • Incubate the cells for 24-72 hours, depending on the endpoint being measured.

Protocol 2: Analysis of Fibrosis Markers by Western Blot

Objective: To quantify the protein expression of key fibrotic markers.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-p-SMAD2/3, anti-SMAD2/3, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: Analysis of Gene Expression by RT-qPCR

Objective: To measure the mRNA levels of fibrotic genes.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits).

  • cDNA synthesis kit.

  • SYBR Green or TaqMan qPCR master mix.

  • Primers for target genes (e.g., COL1A1, ACTA2) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Following treatment, lyse the cells and extract total RNA according to the manufacturer's protocol.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from an equal amount of RNA for each sample.

  • Perform qPCR using appropriate primers and master mix.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.

Conclusion

ALK5 inhibitors are potent tools for the in vitro investigation of fibrotic mechanisms and for the preclinical evaluation of anti-fibrotic therapies. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to assess the efficacy of ALK5 inhibitors in various cellular models of fibrosis. It is important to optimize experimental conditions, such as inhibitor concentration and treatment duration, for each specific cell type and research question.

References

Application Notes and Protocols for Alk5-IN-82 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-82 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway plays a dual role in cancer. In the early stages of tumorigenesis, it acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. However, in advanced cancers, TGF-β signaling can promote tumor progression, invasion, and metastasis.[1] ALK5 is a serine/threonine kinase that, upon activation by TGF-β, phosphorylates downstream signaling molecules SMAD2 and SMAD3. This initiates a signaling cascade that regulates the transcription of genes involved in various cellular processes. By selectively blocking the kinase activity of ALK5, this compound prevents the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the pro-tumorigenic effects of TGF-β.[2][3] These application notes provide detailed protocols for utilizing this compound in cancer cell line research.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of the ALK5 receptor. This binding event prevents the receptor from phosphorylating its downstream targets, SMAD2 and SMAD3, thus blocking the canonical TGF-β signaling pathway. The inhibition of this pathway can lead to a reduction in cancer cell migration, invasion, and epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[4][5]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and other commonly used ALK5 inhibitors against the ALK5 kinase and in various cancer cell lines. This data is provided for comparative purposes to aid in experimental design.

Table 1: In Vitro Kinase Inhibitory Activity of ALK5 Inhibitors

InhibitorTargetIC50 (nM)Reference
This compound ALK5 9.1
Alk5-IN-80ALK53.7
EW-7197ALK513
A-83-01ALK512
SB-431542ALK594
Galunisertib (LY2157299)ALK5 (TβRI)56

Table 2: Cellular Activity of ALK5 Inhibitors in Cancer Cell Lines

InhibitorCell LineAssayIC50 (nM)Reference
EW-71974T1 (Breast Cancer)3TP-Lux Reporter12.1
EW-7197HaCaT (Keratinocytes)3TP-Lux Reporter16.5
Galunisertib4T1-LP (Breast Cancer)pSMAD Inhibition1765
GalunisertibEMT6-LM2 (Breast Cancer)pSMAD Inhibition894.1
SB-431542PANC-1 (Pancreatic Cancer)EMT InhibitionNot specified
SB-431542A549 (Lung Cancer)VEGF Secretion InhibitionNot specified
SB-431542HT29 (Colon Cancer)VEGF Secretion InhibitionNot specified

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the effects of this compound on cancer cell lines.

Protocol 1: Western Blot Analysis of SMAD2/3 Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on TGF-β-induced SMAD2/3 phosphorylation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, A549)

  • Complete culture medium

  • Serum-free or low-serum medium (0.5% FBS)

  • This compound (stock solution in DMSO)

  • Recombinant Human TGF-β1

  • Phosphate-buffered saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425), anti-SMAD2/3, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Serum Starvation:

    • Plate cells to reach 70-80% confluency on the day of the experiment.

    • Once attached, wash cells with PBS and replace the growth medium with serum-free or low-serum medium.

    • Incubate for 16-24 hours to reduce basal signaling.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of this compound in serum-free medium from a DMSO stock. Include a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the starvation medium and add the medium containing this compound or vehicle.

    • Pre-incubate the cells for 1-2 hours at 37°C.

  • TGF-β Stimulation:

    • Add recombinant human TGF-β1 to the desired final concentration (e.g., 5-10 ng/mL) to all wells except for the unstimulated control.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Visualize bands using an ECL substrate and an imaging system.

Protocol 2: Cell Viability (MTS/MTT) Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 2,000-5,000 cells/well).

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control and a no-cell (medium only) background control.

    • Replace the medium in the wells with the medium containing the different concentrations of the inhibitor.

    • Incubate for 48-72 hours.

  • MTS/MTT Addition and Incubation:

    • For MTS: Add MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

    • For MTT: Add MTT solution and incubate for 2-4 hours at 37°C. Then, carefully remove the medium and add a solubilization solution.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: TGF-β-Induced Epithelial-to-Mesenchymal Transition (EMT) Assay

This protocol is to evaluate the ability of this compound to inhibit TGF-β-induced EMT, often assessed by changes in cell morphology and marker expression.

Materials:

  • Epithelial cancer cell line (e.g., A549, MCF10A)

  • Complete culture medium

  • This compound

  • Recombinant Human TGF-β1

  • Fixation and permeabilization buffers

  • Primary antibodies for immunofluorescence (e.g., anti-E-cadherin, anti-Vimentin)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

Procedure:

  • Cell Treatment:

    • Seed cells on coverslips in a 24-well plate.

    • Treat cells with this compound (or vehicle) for 1-2 hours before stimulating with TGF-β1 (e.g., 5-10 ng/mL).

    • Incubate for 48-72 hours, observing for morphological changes (from cobblestone-like epithelial to elongated, spindle-shaped mesenchymal).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with primary antibodies against E-cadherin (epithelial marker) and Vimentin (mesenchymal marker).

    • Wash and incubate with corresponding fluorescently labeled secondary antibodies and DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize and capture images using a fluorescence microscope.

    • Analyze the changes in the expression and localization of E-cadherin and Vimentin. Inhibition of EMT would be indicated by the maintenance of E-cadherin at cell junctions and low Vimentin expression in the presence of TGF-β1.

Visualizations

TGF_beta_ALK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-β RII TGF-beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (EMT, Invasion, Proliferation) SMAD_complex->Gene_Transcription Translocates & Regulates Alk5_IN_82 This compound Alk5_IN_82->ALK5 Inhibits

Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_analysis Analysis A Seed & Starve Cells B Pre-treat with This compound A->B C Stimulate with TGF-β1 B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Blot F->G H Imaging & Analysis G->H

Caption: Experimental workflow for Western Blot analysis of pSMAD2/3.

Cell_Viability_Workflow A Seed Cells (96-well plate) B Treat with serial dilutions of This compound A->B C Incubate (48-72h) B->C D Add MTS/MTT Reagent C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: General workflow for determining the IC50 of this compound using a cell viability assay.

References

Application Notes and Protocols for Preparing Alk5-IN-82 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-82 is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5).[1][2] With an IC50 value of 9.1 nM, this small molecule is a valuable tool for investigating the role of the TGF-β/SMAD signaling pathway in various biological processes, including cell growth, differentiation, and fibrosis.[1][2] Dysregulation of the ALK5 pathway is implicated in several diseases, making this compound a compound of interest for research in areas such as cardiac fibrosis.[1]

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistent and reliable experimental results.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 429.5 g/mol
Target Activin receptor-like kinase 5 (ALK5)
IC50 9.1 nM
Recommended Solvent Dimethyl Sulfoxide (DMSO)
CAS Number 3001361-04-9

TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII). This binding recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 then phosphorylates the downstream signaling proteins Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates into the nucleus to regulate the transcription of target genes. This compound, as a selective inhibitor of ALK5, blocks this cascade by preventing the phosphorylation of Smad2 and Smad3.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation ALK5_active Activated ALK5 ALK5->ALK5_active Smad23 Smad2/3 ALK5_active->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Target Gene Transcription Smad_complex->Gene_transcription Translocation Alk5_IN_82 This compound Alk5_IN_82->ALK5_active Inhibition

Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound. It is recommended to use high-quality, anhydrous DMSO for optimal dissolution and stability.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

For 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM × 1 mL × 429.5 g/mol / 1000 = 4.295 mg

Procedure:

  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 4.295 mg of this compound powder into the tared tube.

  • Dissolving the Compound:

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particulates. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for up to 6 months at -80°C.

Preparation of Working Solutions

For cell-based assays, the 10 mM stock solution needs to be further diluted to the desired final concentration in the appropriate cell culture medium.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to cells.

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final working concentrations.

  • Add the diluted inhibitor to the cell culture plates or wells and gently mix.

Experimental Workflow for In Vitro Assay

The following diagram illustrates a general workflow for an in vitro experiment to assess the inhibitory effect of this compound on the TGF-β signaling pathway.

experimental_workflow start Start cell_seeding Seed Cells in Multi-well Plates start->cell_seeding adherence Allow Cells to Adhere (Overnight) cell_seeding->adherence serum_starvation Serum Starvation (Optional, 4-24h) adherence->serum_starvation inhibitor_pretreatment Pre-treat with this compound (e.g., 1-100 nM) for 1-2h serum_starvation->inhibitor_pretreatment tgfb_stimulation Stimulate with TGF-β (e.g., 1-5 ng/mL) for 30-60 min inhibitor_pretreatment->tgfb_stimulation cell_lysis Cell Lysis with Protease/ Phosphatase Inhibitors tgfb_stimulation->cell_lysis protein_quantification Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quantification western_blot Western Blot for p-Smad2/3 protein_quantification->western_blot analysis Data Analysis western_blot->analysis end End analysis->end

Caption: General workflow for an in vitro ALK5 inhibition assay.

References

Alk5-IN-82 Treatment for Primary Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-82 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) remodeling. Dysregulation of this pathway is implicated in a range of pathologies, particularly fibrosis and cancer. This compound exerts its effects by blocking the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of downstream mediators, primarily Smad2 and Smad3. This inhibition of the canonical TGF-β/SMAD signaling cascade makes this compound a valuable tool for investigating the biological roles of ALK5 and for the development of novel therapeutics.

These application notes provide a comprehensive guide for the use of this compound in primary cell culture, with a focus on its application in studying fibrosis, particularly in cardiac fibroblasts and human umbilical vein endothelial cells (HUVECs).

Mechanism of Action

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event recruits and activates the type I receptor, ALK5. The activated TβRII then phosphorylates the glycine-serine-rich (GS) domain of ALK5, leading to the activation of the ALK5 kinase. Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis and other cellular processes. This compound selectively inhibits the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.[1][2]

TGF_beta_signaling TGF-β/ALK5 Signaling Pathway and Inhibition by this compound TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Activates p_ALK5 Phosphorylated ALK5 ALK5->p_ALK5 Phosphorylation Alk5_IN_82 This compound Alk5_IN_82->ALK5 Inhibits SMAD2_3 SMAD2/3 p_ALK5->SMAD2_3 Phosphorylates p_SMAD2_3 p-SMAD2/3 SMAD2_3->p_SMAD2_3 SMAD_complex p-SMAD2/3 + SMAD4 Complex p_SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_expression Target Gene Expression (e.g., α-SMA, Collagen I) Nucleus->Gene_expression Regulates Fibrosis Fibrosis Gene_expression->Fibrosis

Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the in vitro potency of this compound and the typical concentration ranges and incubation times for related ALK5 inhibitors in primary cell culture experiments. This information can be used as a starting point for optimizing experimental conditions for this compound.

Table 1: In Vitro Potency of this compound

CompoundTargetIC50Cell LineAssayReference
This compoundALK59.1 nMNot specifiedKinase assay[3]

Table 2: Reported Effects of this compound in Primary Cells

Primary Cell TypeTreatment ConditionsObserved EffectsReference
Human Umbilical Vein Endothelial Cells (HUVECs)Not specifiedInhibition of α-smooth muscle actin (α-SMA) and collagen I protein expression. Inhibition of the tissue inhibitor of metalloproteinase 1 (TIMP-1)/matrix metalloproteinase 13 (MMP-13) ratio.[3]

Table 3: General Concentration Ranges and Incubation Times for ALK5 Inhibitors in Primary Cell Culture (Data generalized from similar compounds)

AssayCell TypeConcentration RangeIncubation Time
Inhibition of SMAD2/3 PhosphorylationPrimary Fibroblasts, Endothelial Cells10 nM - 1 µM30 minutes - 2 hours
Gene Expression Analysis (qPCR)Primary Fibroblasts, Endothelial Cells10 nM - 1 µM4 - 24 hours
Protein Expression Analysis (Western Blot)Primary Fibroblasts, Endothelial Cells10 nM - 10 µM24 - 72 hours
ImmunofluorescencePrimary Fibroblasts, Endothelial Cells100 nM - 1 µM24 - 72 hours
Cell Viability/CytotoxicityVarious Primary Cells1 nM - 10 µM24 - 72 hours

Experimental Protocols

The following are detailed protocols for the use of this compound in primary cell culture. These protocols are based on established methods for other ALK5 inhibitors and should be optimized for specific primary cell types and experimental conditions.

Protocol 1: General Guidelines for Handling and Storage of this compound

Proper handling and storage are crucial for maintaining the stability and activity of this compound.

  • Solubilization : this compound is typically supplied as a solid or as a pre-dissolved solution in dimethyl sulfoxide (B87167) (DMSO). If starting from a solid, dissolve in high-quality, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Gentle warming and vortexing can aid in complete dissolution.

  • Stock Solution Storage : Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

  • Working Solution Preparation : On the day of the experiment, thaw a single-use aliquot of the stock solution at room temperature. Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

    • Important : The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO should be included in all experiments.

Protocol 2: Treatment of Primary Cells with this compound

This protocol provides a general workflow for treating primary cells with this compound.

experimental_workflow General Experimental Workflow for this compound Treatment start Start seed_cells Seed Primary Cells start->seed_cells adherence Allow Cell Adherence (24 hours) seed_cells->adherence serum_starve Serum Starvation (Optional, 4-24 hours) adherence->serum_starve pretreatment Pre-treatment with This compound or Vehicle serum_starve->pretreatment stimulation Stimulation with TGF-β1 (Optional) pretreatment->stimulation incubation Incubation (Time dependent on assay) stimulation->incubation downstream_analysis Downstream Analysis (Western Blot, qPCR, etc.) incubation->downstream_analysis end End downstream_analysis->end

Caption: General experimental workflow for this compound treatment of primary cells.

Materials:

  • Primary cells of interest (e.g., primary cardiac fibroblasts, HUVECs)

  • Appropriate complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Recombinant TGF-β1 (optional, for stimulating the pathway)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding : Seed primary cells in the appropriate culture vessel at a density that will ensure they are in the exponential growth phase at the time of treatment. For example, for primary cardiac fibroblasts, seed at a density that allows them to reach 70-80% confluency.

  • Cell Adherence and Growth : Allow the cells to adhere and grow in a humidified incubator at 37°C with 5% CO2 for at least 24 hours before treatment.

  • Serum Starvation (Optional) : For studies investigating signaling pathways, it may be beneficial to serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling.

  • This compound Pre-treatment : Prepare the desired concentrations of this compound in fresh cell culture medium. Carefully remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control (DMSO). Pre-incubate the cells for 1-2 hours.

  • TGF-β1 Stimulation (Optional) : To assess the inhibitory activity of this compound, the TGF-β pathway can be stimulated. After the pre-treatment period, add recombinant TGF-β1 (e.g., 5-10 ng/mL) to the culture medium.

  • Incubation : Incubate the cells for the desired duration. The incubation time will vary depending on the downstream application (see Table 3).

  • Downstream Analysis : Following incubation, harvest the cells for the intended analysis, such as Western blotting for phosphorylated SMAD2/3, qPCR for target gene expression, or immunofluorescence for protein localization and expression.

Protocol 3: Western Blot Analysis of Phospho-SMAD2/3 Inhibition

This protocol is designed to directly assess the inhibitory effect of this compound on the TGF-β signaling pathway by measuring the phosphorylation of SMAD2 and SMAD3.

Materials:

  • Cells treated with this compound and/or TGF-β1

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis : After treatment, wash the cells twice with ice-cold PBS. Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation : Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis : Quantify the band intensities and normalize the phosphorylated SMAD levels to the total SMAD levels and the loading control.

Protocol 4: Gene Expression Analysis by qPCR

This protocol is used to investigate the effect of this compound on the expression of TGF-β target genes.

Materials:

  • Cells treated with this compound and/or TGF-β1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

Procedure:

  • RNA Extraction : Following treatment, isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis : Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR : Perform quantitative real-time PCR using the appropriate primers and qPCR master mix.

  • Data Analysis : Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Troubleshooting

  • Inconsistent or No Inhibitory Effect :

    • Compound Degradation : Ensure proper storage of the this compound stock solution. Prepare fresh working solutions for each experiment.

    • Low TGF-β Signaling : The basal level of TGF-β signaling in the primary cells may be too low to observe a significant inhibitory effect. Consider stimulating the pathway with exogenous TGF-β1.

    • Incorrect Concentration : Perform a dose-response experiment to determine the optimal concentration of this compound for your specific primary cell type and assay.

  • Cell Toxicity :

    • High DMSO Concentration : Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

    • Inhibitor Cytotoxicity : Determine the cytotoxic concentration of this compound for your primary cells using a cell viability assay (e.g., MTT or AlamarBlue).

Conclusion

This compound is a potent and selective inhibitor of ALK5, making it a valuable research tool for studying the role of the TGF-β signaling pathway in primary cell culture models. The protocols provided here offer a foundation for utilizing this compound to investigate its effects on various cellular processes, particularly those related to fibrosis. As with any small molecule inhibitor, optimization of experimental conditions for each specific primary cell type and application is essential for obtaining reliable and reproducible results.

References

Experimental Design with Alk5-IN-82: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-82 is a small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-β (TGF-β) type I receptor (TGFβRI). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of this pathway is implicated in a wide range of pathologies, most notably in fibrosis and the progression of cancer.[3][4]

Upon binding of a TGF-β ligand, the type II receptor (TβRII) recruits and phosphorylates ALK5.[1] Activated ALK5 then propagates the signal by phosphorylating the downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This compound, by inhibiting the kinase activity of ALK5, blocks the phosphorylation of SMAD2 and SMAD3, thereby disrupting the entire downstream signaling cascade.[5] This makes ALK5 inhibitors like this compound valuable tools for both basic research and as potential therapeutic agents.

These application notes provide a comprehensive guide to designing experiments with this compound, including detailed protocols for key in vitro and in vivo assays, and quantitative data for representative ALK5 inhibitors.

TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling pathway is initiated by ligand binding and culminates in the regulation of gene expression. This compound acts as a competitive inhibitor of ATP at the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binding ALK5 ALK5 (TGFβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Translocation This compound This compound This compound->ALK5 Inhibition western_blot_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis A Seed Cells B Serum Starve A->B C Pre-treat with this compound B->C D Stimulate with TGF-β1 C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE F->G H Western Blot G->H I Antibody Incubation (p-SMAD2/3, Total SMAD2/3) H->I J Detection & Imaging I->J K Quantify Band Intensity J->K L Normalize p-SMAD to Total SMAD K->L in_vivo_workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Animal Acclimation B Disease Model Induction (e.g., tumor implantation, fibrosis induction) A->B C Randomization into Groups B->C E Administer this compound or Vehicle (e.g., oral gavage, i.p. injection) D Prepare Dosing Solution (this compound in vehicle) D->E F Monitor Animal Health & Body Weight E->F G Measure Therapeutic Outcome (e.g., tumor volume, fibrosis score) F->G G->E Repeat Dosing Regimen H Euthanasia & Tissue Collection G->H I Pharmacodynamic Analysis (e.g., p-SMAD IHC/Western) H->I J Histopathological Analysis H->J K Data Analysis & Statistics I->K J->K

References

Troubleshooting & Optimization

Alk5-IN-82 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when working with Alk5-IN-82.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary application?

This compound is a potent and selective inhibitor of the activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta type I receptor (TGF-βRI). It has an IC50 value of 9.1 nM.[1][2][3][4][5] Due to its role in the TGF-β signaling pathway, which is crucial in fibrotic processes, this compound shows promise for research in areas such as cardiac fibrosis.

Q2: What is the recommended solvent for dissolving this compound?

The highly recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). A solubility of 10 mM in DMSO has been reported. For similar ALK5 inhibitors, it is crucial to use anhydrous, high-purity DMSO, as DMSO can absorb water from the atmosphere, which can negatively impact the solubility of the compound.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO to your desired concentration (e.g., 10 mM). To aid dissolution, you can gently warm the solution (not exceeding 40°C) and use a vortex mixer or sonication until the solid is completely dissolved. It is always recommended to visually inspect the solution to ensure it is clear and free of particulates before use.

Q4: How should I store the solid compound and its stock solution?

Proper storage is critical to maintain the stability and activity of this compound.

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsStore in a dry, dark place.
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
DMSO Stock Solution -80°CUp to 6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Q5: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous medium for cell culture. What can I do to prevent this?

Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Gradual Dilution: Add the DMSO stock solution to your aqueous buffer or medium dropwise while vortexing or gently mixing. This gradual addition can help prevent immediate precipitation.

  • Pre-warming: Gently warm your cell culture medium or buffer to 37°C before adding the inhibitor stock solution.

  • Sonication: After dilution, you can briefly sonicate the working solution to help redissolve any fine precipitate.

  • Lower Stock Concentration: If precipitation persists, try preparing a lower concentration DMSO stock solution (e.g., 1 mM instead of 10 mM) and adjust the dilution volume accordingly.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible (ideally ≤ 0.1%) to minimize solvent-induced toxicity and solubility issues.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Difficulty Dissolving Solid Compound Hygroscopic DMSO (has absorbed water).Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
Insufficient mixing.Use ultrasonication and gentle warming (not to exceed 40°C) to aid in dissolution.
Precipitation in Aqueous Media Poor mixing technique.Add the DMSO stock solution dropwise while vortexing or gently mixing the aqueous medium.
Temperature shock.Pre-warm the aqueous medium to 37°C before adding the stock solution.
Compound coming out of solution.Briefly sonicate the final working solution. Consider using a lower final concentration of this compound.
Inconsistent or No Inhibitory Effect Compound degradation.Prepare fresh stock solutions. Aliquot stock solutions into single-use volumes and store at -80°C to avoid freeze-thaw cycles.
Precipitation in culture medium.Visually inspect the medium for any signs of precipitation after adding the inhibitor. Follow the recommendations above to prevent precipitation.
Cell Toxicity High DMSO concentration.Ensure the final DMSO concentration in the culture medium is below 0.1%. Run a vehicle control with the same concentration of DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Bring the vial of this compound powder and the anhydrous DMSO to room temperature before opening to prevent moisture absorption.

  • Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells ready for treatment

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the complete cell culture medium to 37°C.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment.

  • To minimize precipitation, prepare an intermediate dilution of the stock solution in the pre-warmed complete cell culture medium. This helps to reduce the final concentration of DMSO and ensures even distribution.

  • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the existing medium from the cultured cells.

  • Add the complete cell culture medium containing the desired final concentration of this compound (or vehicle control) to the cells.

  • Incubate the cells for the desired period before proceeding with downstream analysis.

Visualizations

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 Phosphorylates & Activates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression (e.g., Collagen, α-SMA) Smad_complex->Gene_expression Translocates & Regulates Alk5_IN_82 This compound Alk5_IN_82->ALK5 Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Cell Treatment weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot & Store at -80°C dissolve->store thaw 5. Thaw Stock Solution store->thaw dilute 7. Dilute Stock into Warm Medium thaw->dilute warm_media 6. Pre-warm Cell Culture Medium (37°C) warm_media->dilute treat 8. Treat Cells with Working Solution dilute->treat analyze 9. Downstream Analysis treat->analyze

Caption: Workflow for preparing and using this compound in cell culture.

troubleshooting_logic start Precipitation Observed? solution_clear Solution is Clear start->solution_clear No check_dmso Is DMSO Anhydrous? start->check_dmso Yes check_mixing Used Dropwise Addition while Vortexing? check_dmso->check_mixing Yes use_new_dmso Use Fresh, Anhydrous DMSO check_dmso->use_new_dmso No check_temp Pre-warmed Medium to 37°C? check_mixing->check_temp Yes improve_mixing Improve Mixing Technique check_mixing->improve_mixing No check_sonication Briefly Sonicated Working Solution? check_temp->check_sonication Yes warm_medium Warm Medium Before Dilution check_temp->warm_medium No check_sonication->solution_clear Yes sonicate_solution Apply Brief Sonication check_sonication->sonicate_solution No

References

improving Alk5-IN-82 stability in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alk5-IN-82. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting advice and answers to frequently asked questions to help you ensure the stability and efficacy of the inhibitor in your cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] The binding of TGF-β to its receptor complex initiates a signaling cascade that plays a crucial role in various cellular processes, including cell growth, differentiation, and fibrosis.[3][4][5] this compound functions as an ATP-competitive inhibitor, blocking the kinase activity of ALK5. This prevents the phosphorylation of the downstream signaling molecules Smad2 and Smad3, thereby inhibiting the translocation of the Smad complex to the nucleus and subsequent regulation of target gene transcription.

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). To ensure complete dissolution, gentle warming (not exceeding 40°C) and vortexing or ultrasonication may be necessary. Always centrifuge the vial before opening to ensure any powder is at the bottom.

Q3: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the stability and activity of this compound.

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsStore in a dry, dark place.
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
DMSO Stock Solution -80°CUp to 6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: My this compound precipitated after I added it to my cell culture medium. What should I do?

Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue. This is often because the compound is highly soluble in the organic solvent of the stock solution (e.g., DMSO) but has poor solubility in the aqueous media.

To avoid this, it is best to make serial dilutions of the high-concentration stock solution in DMSO first, before adding the final diluted sample to your pre-warmed culture medium. Add the final diluted stock solution to the medium while gently vortexing to ensure rapid and even distribution. If precipitation still occurs, ultrasonication can help to redissolve the compound.

Q5: What factors can affect the stability of this compound in my cell culture medium?

Several factors can influence the stability of a small molecule inhibitor in cell culture media:

  • pH Instability : The typical pH of cell culture media (7.2-7.4) can lead to the degradation of compounds that are sensitive to pH.

  • Enzymatic Degradation : If your medium is supplemented with serum, it will contain enzymes like esterases and proteases that can metabolize the compound.

  • Binding to Media Components : The inhibitor can bind to proteins, such as albumin in fetal bovine serum (FBS), and other components in the media. This can reduce the effective concentration of the free compound.

  • Adsorption to Plasticware : Small molecules can adsorb to the surface of plastic cell culture plates and pipette tips, which can lower the effective concentration in the media.

  • Cellular Uptake : If cells are present, the compound may be rapidly internalized, leading to a decrease in its concentration in the media over time.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound precipitates in media Poor aqueous solubility.Prepare working solutions by serially diluting the DMSO stock solution in the cell culture medium. Add the inhibitor to pre-warmed media while vortexing. Use ultrasonication to aid dissolution. Keep the final DMSO concentration below 0.5%.
Inconsistent or no inhibitory effect Compound degradation due to improper storage.Prepare fresh stock solutions. Aliquot stock solutions into single-use volumes and store at -80°C to avoid freeze-thaw cycles.
Precipitation in culture medium.Visually inspect the media for any precipitate after adding the inhibitor. Follow the recommendations above to prevent precipitation.
Insufficient mixing.Ensure the compound is fully dissolved in the stock solution using ultrasonication and gentle warming if necessary.
Rapid loss of activity in long-term experiments Instability in aqueous media at 37°C.For experiments lasting several days, consider replenishing the media with fresh inhibitor at regular intervals.
Binding to serum proteins.Test the effect of different serum concentrations on the inhibitor's activity. You may need to adjust the inhibitor concentration based on the serum percentage.
High variability between replicates Inconsistent sample handling.Ensure precise and consistent timing for sample collection and processing.
Incomplete solubilization.Confirm the complete dissolution of the compound in the stock solution and the final working solution.
Adsorption to plasticware.Use low-protein-binding plates and pipette tips.

Visualizing Key Processes

TGF_beta_Signaling_Pathway TGF-β/ALK5 Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc Translocation Alk5_IN_82 This compound Alk5_IN_82->ALK5 Inhibition Target_Gene Target Gene Transcription Smad_complex_nuc->Target_Gene Regulation

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues Start Experiment Shows Inconsistent Results or Lack of Activity Check_Precipitation Visually Inspect Media for Precipitation Start->Check_Precipitation Precipitate_Yes Precipitation Observed Check_Precipitation->Precipitate_Yes Yes Precipitate_No No Precipitation Check_Precipitation->Precipitate_No No Troubleshoot_Solubility Optimize Solubilization: - Serial dilution in DMSO - Add to warm media - Vortex during addition - Ultrasonicate if needed Precipitate_Yes->Troubleshoot_Solubility Check_Storage Verify Storage Conditions of Stock Precipitate_No->Check_Storage Troubleshoot_Solubility->Start Storage_Bad Improper Storage (e.g., freeze-thaw) Check_Storage->Storage_Bad Incorrect Storage_Good Proper Storage (-80°C, aliquoted) Check_Storage->Storage_Good Correct Prepare_Fresh Prepare Fresh Stock Solution Storage_Bad->Prepare_Fresh Consider_Stability Consider In-Media Stability: - Replenish media for long-term assays - Assess serum protein binding - Use low-binding plasticware Storage_Good->Consider_Stability Prepare_Fresh->Start Run_Stability_Assay Perform Stability Assay (See Protocol) Consider_Stability->Run_Stability_Assay

Caption: A flowchart for troubleshooting common issues with this compound.

Experimental Protocols

Protocol: Stability Assessment of this compound in Cell Culture Media

This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (with and without serum, e.g., 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Acetonitrile (B52724) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Internal standard (a stable, structurally similar compound if available)

  • 24-well low-protein-binding plates

  • HPLC-MS system with a C18 reverse-phase column

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a working solution by diluting the stock solution in the desired cell culture medium (with and without serum) to a final concentration of 10 µM.

  • Experimental Setup:

    • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.

    • Include a control with the inhibitor in PBS to assess inherent aqueous stability.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, 48 hours).

    • The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Preparation:

    • To each 100 µL aliquot, add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins and extract the compound.

    • Vortex and centrifuge at high speed for 10 minutes to pellet the precipitate.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Operate in a mode suitable for detecting and quantifying this compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each sample.

    • Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.

    • % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100

Stability_Assay_Workflow Experimental Workflow for Stability Assessment of this compound Prep_Stock Prepare 10 mM Stock in DMSO Prep_Working Dilute to 10 µM in Media (± Serum) Prep_Stock->Prep_Working Incubate Incubate at 37°C Prep_Working->Incubate Sample Collect Aliquots at Time Points (0-48h) Incubate->Sample Extract Protein Precipitation & Compound Extraction (Acetonitrile + IS) Sample->Extract Analyze Analyze by HPLC-MS Extract->Analyze Calculate Calculate % Remaining vs. Time 0 Analyze->Calculate

Caption: A workflow diagram for assessing the stability of this compound.

References

Technical Support Center: Investigating Off-Target Effects of Alk5-IN-82

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to investigate the potential off-target effects of Alk5-IN-82, a potent inhibitor of Activin receptor-like kinase 5 (ALK5).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its role in signaling?

A1: The primary target of this compound is Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-β receptor 1 (TGFβR1).[1] ALK5 is a serine/threonine kinase that is a critical component of the Transforming Growth Factor-β (TGF-β) signaling pathway. This pathway is integral to numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[2][3][4] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.

Q2: How does this compound inhibit the TGF-β pathway?

A2: this compound is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the ALK5 kinase domain, preventing the phosphorylation of its downstream targets, primarily SMAD2 and SMAD3. This inhibition blocks the canonical TGF-β signaling cascade.

Q3: What are "off-target" effects and why are they a concern with kinase inhibitors like this compound?

A3: Off-target effects are unintended interactions of a drug with proteins other than its intended target. For kinase inhibitors, these effects are common due to the structural similarity of the ATP-binding sites across the kinome. While some off-target effects can be inconsequential or even beneficial, they are often a source of unexpected experimental results, toxicity, or adverse side effects in a clinical setting. Therefore, understanding the selectivity profile of an inhibitor is crucial.

Q4: What are the potential off-target kinases for ALK5 inhibitors?

A4: While specific public data for this compound is not available, inhibitors of ALK5 can also show activity against closely related kinases. Common off-targets for this class of inhibitors may include other members of the TGF-β type I receptor family such as ALK2, ALK4, and ALK7. Some ALK5 inhibitors have also been shown to interact with other kinases like RIPK2, VEGFR2, and others, though the selectivity profile can vary significantly between different chemical scaffolds.

Troubleshooting Guide: Unexpected Experimental Results

If you are observing unexpected phenotypes or data in your experiments with this compound, the following troubleshooting guide can help you determine if off-target effects are the cause.

Issue Possible Cause Troubleshooting Steps Expected Outcome
Unexpected Phenotype The observed phenotype may be due to the inhibition of an off-target kinase rather than ALK5.1. Review Selectivity Data: If you have access to kinase profiling data for this compound, compare the off-target hits with the observed phenotype. 2. Use a Structurally Different ALK5 Inhibitor: A second inhibitor with a different chemical structure but the same target can help confirm on-target effects. 3. Rescue Experiment: Overexpress a constitutively active or inhibitor-resistant mutant of ALK5 to see if it reverses the phenotype.If the phenotype persists with a different ALK5 inhibitor and is not rescued, it is more likely an on-target effect. If the phenotype is not reproduced or is rescued, it may be an off-target effect.
High Cytotoxicity at Effective Concentrations The inhibitor may be hitting a kinase essential for cell survival.1. Perform Kinome-Wide Selectivity Screening: This will identify unintended kinase targets. 2. Test in Multiple Cell Lines: Determine if the cytotoxicity is cell-line specific.Identification of off-target kinases can explain the cytotoxicity. If the effect is cell-line specific, it points to a context-dependent off-target.
Inconsistent Results Between Batches The purity and composition of the inhibitor may vary.1. Verify Compound Identity and Purity: Use analytical methods like LC-MS and NMR. 2. Perform a Dose-Response Curve: For each new batch, confirm consistent potency for ALK5 inhibition.Consistent potency and purity across batches should lead to reproducible results.

Experimental Protocols

Protocol 1: Assessing Kinase Selectivity via Kinome Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.

  • Binding or Activity Assay: The service will typically perform a competition binding assay or an enzymatic activity assay to measure the percent inhibition of each kinase by this compound.

  • Data Analysis: Analyze the results to identify any kinases that are significantly inhibited. A common threshold for a significant off-target hit is >50% inhibition at the screening concentration.

Protocol 2: Cellular Target Engagement Assay (CETSA)

Objective: To confirm that this compound is engaging ALK5 within the cell.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO).

  • Heat Challenge: Heat the cell lysates across a range of temperatures. Ligand binding will stabilize ALK5, increasing its melting temperature.

  • Protein Quantification: Separate soluble and aggregated proteins and quantify the amount of soluble ALK5 at each temperature using Western blotting or other protein detection methods.

  • Melt Curve Analysis: A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates target engagement.

Visualizing Key Concepts

TGF-β Signaling Pathway

The canonical TGF-β signaling pathway begins with the ligand binding to the type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (ALK5). Activated ALK5 phosphorylates the downstream signaling molecules SMAD2 and SMAD3. These then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription SMAD_complex->Gene_expression Translocates Alk5_IN_82 This compound Alk5_IN_82->ALK5 Inhibits

Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Off-Target Investigation

This workflow outlines the steps to investigate potential off-target effects of this compound when unexpected experimental results are observed.

Off_Target_Workflow Start Unexpected Experimental Result with this compound Isolate_Cause Is the effect on-target or off-target? Start->Isolate_Cause Use_Control Use Structurally Different ALK5 Inhibitor Isolate_Cause->Use_Control Test Hypothesis Rescue_Exp Perform ALK5 Rescue Experiment Isolate_Cause->Rescue_Exp Test Hypothesis Phenotype_Reproduced Phenotype Reproduced? Use_Control->Phenotype_Reproduced Rescue_Exp->Phenotype_Reproduced On_Target Likely On-Target Effect Phenotype_Reproduced->On_Target Yes Off_Target Likely Off-Target Effect Phenotype_Reproduced->Off_Target No Conclusion Confirm Source of Phenotype On_Target->Conclusion Kinome_Scan Perform Kinome Profiling Off_Target->Kinome_Scan Identify_Off_Target Identify Potential Off-Target Kinase(s) Kinome_Scan->Identify_Off_Target Validate_Off_Target Validate with Specific Inhibitor/siRNA for Off-Target Identify_Off_Target->Validate_Off_Target Validate_Off_Target->Conclusion

Caption: A logical workflow to troubleshoot and identify potential off-target effects.

By following these guidelines and protocols, researchers can more effectively investigate and understand the potential off-target effects of this compound, leading to more robust and reliable experimental outcomes.

References

troubleshooting Alk5-IN-82 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Alk5-IN-82, a potent and selective inhibitor of the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5).

I. Troubleshooting Guide & FAQs

This section addresses common issues that may arise during experiments with this compound in a question-and-answer format.

Issue 1: Suboptimal or No Inhibition of TGF-β Signaling (e.g., no decrease in p-SMAD2/3 levels)

QuestionPossible CauseSuggested Solution
Why am I not seeing the expected inhibition of SMAD2/3 phosphorylation? Insufficient concentration of this compound: The effective concentration can vary between cell lines and experimental conditions.Titration Experiment: Perform a dose-response experiment to determine the optimal concentration for your specific cell line (e.g., ranging from 1 nM to 1 µM).
Incorrect timing of treatment: The peak inhibitory effect may not align with your experimental endpoint.Time-Course Experiment: Assess p-SMAD2/3 levels at different time points after treatment (e.g., 30 minutes, 1, 2, 6, 24 hours) to identify the optimal incubation time.
Compound degradation: Improper storage or handling can lead to a loss of activity.Proper Handling: Prepare fresh stock solutions in DMSO. For long-term storage, aliquot stock solutions and store at -80°C to avoid repeated freeze-thaw cycles.[1]
Inactive TGF-β ligand: The ligand used to stimulate the pathway may not be active.Positive Control for Stimulation: Confirm the activity of your TGF-β ligand on a highly responsive cell line in the absence of the inhibitor.
Low cell responsiveness: The cell line may not express sufficient levels of TGF-β receptors.Cell Line Characterization: Verify that your cell line expresses the necessary TGF-β receptors and exhibits a robust SMAD2/3 phosphorylation response to TGF-β stimulation.

Issue 2: Unexpected Cell Toxicity or Off-Target Effects Observed

QuestionPossible CauseSuggested Solution
Why is this compound causing high levels of cell death in my experiments? High concentration of this compound: Exceeding the optimal concentration can lead to cytotoxicity.Use Lower Concentrations: Use the lowest effective concentration determined from your dose-response experiments. Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic threshold.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to some cell lines.Control for Solvent Effects: Ensure the final DMSO concentration in your culture medium is consistent across all conditions and ideally below 0.1%.
Are the observed effects specific to ALK5 inhibition? Off-target kinase inhibition: While selective, at higher concentrations, this compound may inhibit other kinases.Use a Structurally Different ALK5 Inhibitor: To confirm that the primary phenotype is due to ALK5 inhibition, use a second, structurally distinct ALK5 inhibitor as a control. If the phenotype is reproduced, it is more likely an on-target effect.
Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a constitutively active form of ALK5 to see if it can reverse the observed phenotype.
Kinase Selectivity Profiling: If unexpected off-target effects are suspected, consider performing a kinase selectivity profiling assay to identify other potential targets of this compound.

Issue 3: Inconsistent Results Between Experiments

QuestionPossible CauseSuggested Solution
Why are my results with this compound not reproducible? Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect signaling pathways.Standardize Protocols: Maintain consistent cell culture practices. Use cells within a defined passage number range and treat them at a consistent confluency (e.g., 70-80%).
Inconsistent compound preparation: Errors in dilution or storage of this compound.Aliquot Stock Solutions: Aliquot your this compound stock solution to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1]
Issues with downstream assays: Problems with antibody performance in Western blotting or reagent stability in other assays.Validate Assays: Ensure your antibodies and other reagents are validated for your specific application and perform consistently. Include appropriate positive and negative controls in every experiment.

II. Quantitative Data

The following table summarizes the known quantitative data for this compound.

TargetIC50Assay TypeNotes
ALK5 9.1 nMKinase AssayPotent and selective inhibitor.[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

III. Experimental Protocols

1. Western Blot for Phospho-SMAD2/3 Inhibition

This protocol is designed to assess the inhibitory activity of this compound on the TGF-β signaling pathway by measuring the phosphorylation of SMAD2 and SMAD3.

  • Cell Seeding and Treatment:

    • Seed your cells of interest in a 6-well plate and allow them to adhere and reach 70-80% confluency.

    • If required for your cell type, serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) overnight at 4°C.[3]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for total SMAD2/3 as a loading control.

2. MTT Assay for Cell Viability

This protocol provides a general method for assessing cell viability after treatment with this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Treatment:

    • The following day, treat the cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the highest concentration used.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

IV. Visualizations

Diagram 1: TGF-β Signaling Pathway and this compound Inhibition

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-β RII TGF-beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Gene Transcription (e.g., α-SMA, Collagen I) SMAD_complex->Gene_transcription Translocates & Regulates This compound This compound This compound->ALK5 Inhibits ATP Binding

Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for Evaluating this compound Efficacy

experimental_workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_outcome Outcome Assessment start Seed Cells treatment Treat with this compound (Dose-Response & Time-Course) start->treatment stimulation Stimulate with TGF-β1 treatment->stimulation viability Cell Viability Assay (e.g., MTT) treatment->viability lysis Cell Lysis stimulation->lysis western Western Blot (p-SMAD2/3, Total SMAD2/3) lysis->western data_analysis Data Analysis (IC50, Cytotoxicity) western->data_analysis viability->data_analysis conclusion Conclusion on Efficacy & Potency data_analysis->conclusion

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Diagram 3: Troubleshooting Logic for Unexpected Results

troubleshooting_tree cluster_no_effect No or Low Efficacy cluster_toxicity High Toxicity cluster_inconsistent Inconsistent Results start Unexpected Experimental Result check_concentration Perform Dose-Response start->check_concentration No Inhibition check_dose_toxicity Lower Concentration start->check_dose_toxicity High Cell Death standardize_cells Standardize Cell Culture start->standardize_cells Poor Reproducibility check_time Perform Time-Course check_concentration->check_time check_reagents Validate TGF-β & this compound Activity check_time->check_reagents check_solvent Check DMSO % check_dose_toxicity->check_solvent check_off_target Use 2nd ALK5i / Rescue Expt. check_solvent->check_off_target standardize_prep Aliquot & Prepare Fresh standardize_cells->standardize_prep validate_assay Validate Downstream Assays standardize_prep->validate_assay

Caption: A decision tree for troubleshooting common experimental issues with this compound.

References

Technical Support Center: Optimizing Alk5-IN-82 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Alk5-IN-82, a potent inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pre-incubation time for this compound before TGF-β stimulation?

A1: A pre-incubation time of 1 to 2 hours is generally recommended for in vitro experiments to allow for sufficient cellular uptake and target engagement before stimulating with TGF-β. However, the optimal time can vary depending on the cell type and experimental conditions. It is advisable to perform a preliminary time-course experiment to determine the ideal pre-incubation time for your specific system.

Q2: How long should I incubate my cells with this compound to observe a significant inhibition of SMAD2/3 phosphorylation?

A2: Inhibition of SMAD2/3 phosphorylation is a rapid event. You can typically observe significant inhibition within 30 to 60 minutes of TGF-β stimulation in cells pre-treated with this compound. For a time-course analysis, you can lyse cells at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after TGF-β stimulation to capture the dynamics of inhibition.

Q3: What is a typical incubation time for functional assays, such as cell migration or gene expression analysis, after this compound treatment?

A3: For functional assays that measure downstream effects of TGF-β signaling, longer incubation times are generally required. A common starting point is 24 to 48 hours. However, the optimal duration is highly dependent on the specific assay and the biological process being investigated. For instance, changes in gene expression might be detectable within a few hours, while phenotypic changes like cell migration may require 24 hours or longer.[1][2] A time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) is recommended to determine the optimal endpoint for your functional assay.[1]

Q4: Can prolonged incubation with this compound cause cytotoxicity?

A4: Yes, continuous and long-term inhibition of the TGF-β pathway can be detrimental to some cell types, as basal TGF-β signaling can be important for cell survival. If you observe high cell toxicity, consider reducing the incubation time or performing a dose-response experiment to find the lowest effective concentration.[1] Monitoring cell viability with assays like MTT or trypan blue exclusion is recommended during time-course experiments.

Q5: My results with this compound are inconsistent. What could be the cause?

A5: Inconsistent results can stem from several factors, including:

  • Inhibitor Stability: Ensure you are using a fresh stock of this compound, as the compound's activity can diminish with improper storage or multiple freeze-thaw cycles.

  • Cellular Conditions: The passage number and confluency of your cells can influence their response. It is important to use cells within a consistent passage range and to treat them at a similar confluency across experiments.

  • TGF-β Stimulation: The activity of the recombinant TGF-β ligand can vary. Always include a positive control (TGF-β stimulation without the inhibitor) to ensure the pathway is being robustly activated.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or weak inhibition of pSMAD2/3 1. Inactive this compound: Compound has degraded. 2. Insufficient pre-incubation time: Inhibitor did not have enough time to engage the target. 3. Suboptimal TGF-β stimulation: TGF-β concentration or stimulation time is insufficient.1. Use a fresh aliquot of this compound. 2. Increase the pre-incubation time to 1-2 hours. 3. Optimize TGF-β stimulation by testing a range of concentrations (e.g., 1-10 ng/mL) and time points (e.g., 30-60 minutes).
High cell toxicity observed 1. High concentration of this compound: The concentration used is above the therapeutic window. 2. Prolonged incubation: Continuous inhibition of essential TGF-β signaling.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Reduce the incubation time based on a time-course experiment.
Inconsistent results between experiments 1. Variable cell state: Differences in cell passage number or confluency. 2. Inhibitor instability in media: The compound may not be stable for the duration of long-term experiments.1. Standardize cell culture procedures, including seeding density and passage number. 2. For long-term incubations, consider replenishing the media with fresh this compound at regular intervals.

Data Presentation

Table 1: Time-Dependent Inhibition of TGF-β-induced SMAD2 Phosphorylation by an ALK5 Inhibitor

Note: The following data is representative of a typical time-course experiment with a potent ALK5 inhibitor and should be used as a guideline. Optimal times for this compound should be determined empirically.

Treatment Time with TGF-β (minutes)% Inhibition of pSMAD2 (relative to TGF-β control)
1585%
3095%
6092%
12088%

Table 2: Effect of ALK5 Inhibitor Incubation Time on Functional Outcomes

Note: This table provides examples of typical incubation times for observing functional effects of ALK5 inhibition. The specific time points for this compound will be cell type and assay dependent.

Functional AssayTypical Incubation TimeExpected Outcome with ALK5 Inhibition
Cell Migration (Wound Healing Assay)24 - 48 hoursReduction in the rate of wound closure in the presence of a pro-migratory TGF-β stimulus.[2]
Gene Expression (e.g., SERPINE1, CTGF)6 - 24 hoursDownregulation of TGF-β target gene expression.
Epithelial-to-Mesenchymal Transition (EMT)48 - 72 hoursInhibition of the loss of epithelial markers (e.g., E-cadherin) and gain of mesenchymal markers (e.g., Vimentin).

Experimental Protocols

Protocol 1: Time-Course Analysis of SMAD2/3 Phosphorylation by Western Blot
  • Cell Seeding: Plate cells in 6-well plates at a density that will ensure 70-80% confluency at the time of the experiment.

  • Serum Starvation (Optional): Once cells have adhered, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours to reduce basal signaling.

  • This compound Pre-treatment: Pre-treat cells with the desired concentration of this compound (e.g., 100 nM) for 1-2 hours. Include a vehicle control (DMSO).

  • TGF-β Stimulation: Add recombinant TGF-β1 (e.g., 5 ng/mL) to the media.

  • Time Points: Lyse the cells at various time points after TGF-β stimulation (e.g., 0, 15, 30, 60, and 120 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis: Perform SDS-PAGE and Western blotting to detect phosphorylated SMAD2/3 and total SMAD2/3. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Migration Assay (Wound Healing)
  • Cell Seeding: Seed cells in a 24-well plate and grow to 90-100% confluency.

  • Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells with PBS to remove detached cells and then add fresh medium containing this compound or vehicle control, along with TGF-β1 if it is used to stimulate migration.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours).

  • Data Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration.

Visualizations

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII 1. Ligand Binding ALK5 ALK5 (TβRI) TBRII->ALK5 2. Receptor Complex Formation & ALK5 Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 3. SMAD2/3 Phosphorylation (Canonical Pathway) TAK1 TAK1 ALK5->TAK1 Non-Canonical Pathways PI3K PI3K ALK5->PI3K pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription SMAD_complex->Gene_expression 5. Nuclear Translocation & Gene Regulation p38_JNK p38 / JNK TAK1->p38_JNK p38_JNK->Gene_expression AKT Akt PI3K->AKT AKT->Gene_expression Alk5_IN_82 This compound Alk5_IN_82->ALK5 Inhibition

Caption: TGF-β Signaling Pathways and the Point of Inhibition by this compound.

experimental_workflow cluster_time_course Incubation Time Points start Start: Seed Cells serum_starve Optional: Serum Starvation (12-24h) start->serum_starve pretreat Pre-treat with This compound or Vehicle (1-2h) serum_starve->pretreat stimulate Stimulate with TGF-β1 pretreat->stimulate tp1 Time Point 1 (e.g., 15 min for pSMAD) (e.g., 6h for gene expression) stimulate->tp1 tp2 Time Point 2 (e.g., 30 min for pSMAD) (e.g., 12h for gene expression) lyse Cell Lysis / Fixation tp1->lyse tp_n Time Point 'n' (e.g., 120 min for pSMAD) (e.g., 72h for functional assay) tp2->lyse tp_n->lyse analyze Downstream Analysis (Western Blot, qPCR, Migration Assay) lyse->analyze end End: Data Interpretation analyze->end

Caption: Experimental Workflow for Optimizing this compound Incubation Time.

References

Technical Support Center: Alk5-IN-82 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of Alk5-IN-82, a potent inhibitor of the TGF-β type I receptor, ALK5. This guide includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols for standard cytotoxicity assays, and illustrative diagrams to clarify signaling pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the Activin-like kinase 5 (ALK5), a serine/threonine kinase that acts as the type I receptor for Transforming Growth Factor-beta (TGF-β). By binding to the ATP-binding site of ALK5, the inhibitor prevents the phosphorylation and subsequent activation of downstream signaling proteins, primarily SMAD2 and SMAD3. This action blocks the TGF-β signaling cascade, which is crucial in cellular processes like growth, differentiation, and apoptosis. Dysregulation of this pathway is often implicated in diseases such as cancer and fibrosis.

Q2: How does this compound induce cytotoxicity?

A2: The primary role of this compound is to inhibit the pro-tumorigenic and pro-fibrotic effects of TGF-β. While its main function isn't direct cell killing, by blocking the TGF-β pathway, it can indirectly lead to cancer cell death by inhibiting processes that promote tumor growth, invasion, and metastasis. The cytotoxic effects can be cell-type specific, as different cell lines have varying dependencies on the TGF-β signaling pathway for survival and proliferation.

Q3: What are the common assays to measure the cytotoxicity of this compound?

A3: Commonly used cytotoxicity assays include:

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

  • Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity.

  • Trypan Blue Exclusion Assay: A simple dye exclusion method to count viable cells, as only non-viable cells with compromised membranes take up the dye.

  • ATP-based Assays: These luminometric assays measure the amount of ATP present, which correlates with the number of metabolically active cells.

Q4: Why do I see different IC50 values for this compound in different cell lines?

A4: It is common to observe different IC50 values for the same compound across various cell lines. This variability is due to the unique biological and genetic characteristics of each cell line, a phenomenon known as "cell-specific response".[1] Factors contributing to this include differences in:

  • The expression levels of the target protein, ALK5.

  • The activity of upstream and downstream signaling pathways.

  • The metabolic rate of the cells.

  • The expression of drug efflux pumps that can remove the inhibitor from the cells.

Q5: Can the IC50 value for this compound vary between experiments using the same cell line?

A5: Yes, the IC50 value can fluctuate between experiments even with the same cell line. This variability can be introduced by several factors, such as:

  • Differences in cell passage number and health.

  • Variations in cell seeding density.

  • The duration of the assay.

  • The concentration of serum in the culture medium.

  • The stability of the inhibitor in the culture medium. Generally, a variability of 1.5 to 3-fold is considered normal in biological assays.

Data Presentation: Cytotoxicity of ALK5 Inhibitors

Specific public data on the cytotoxicity of this compound across a wide range of cell lines is limited. Researchers are encouraged to perform dose-response experiments to determine the IC50 value in their specific cell line of interest. Below is a template table for recording experimental data, along with representative data for other known ALK5 inhibitors to illustrate the expected range of potencies.

Table 1: User-Defined Cytotoxicity Data for this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Notes
e.g., A549e.g., MTTe.g., 48
e.g., MCF-7e.g., LDHe.g., 72

Table 2: Representative Cytotoxicity Data for Other ALK5 Inhibitors

InhibitorCell LineAssay TypeIC50 (nM)Reference
GW6604HepG2PAI-1 Transcription500[2]
SB431542HaCaTSmad2 Phosphorylation<1000[3]
Alk5-IN-80-ALK5 Kinase Activity3.7[4]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound

  • 96-well cell culture plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • This compound

  • 96-well cell culture plates

  • Cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis solution (for positive control)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include controls: untreated cells (spontaneous LDH release), vehicle-treated cells, and cells treated with lysis solution (maximum LDH release).

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls and treated samples.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in Cytotoxicity Assays

IssuePossible CauseRecommended Solution
High variability between replicate wells Uneven cell seedingEnsure a single-cell suspension before seeding and mix gently between pipetting.
Edge effects in the 96-well plateAvoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low signal or absorbance values Low cell numberOptimize the initial cell seeding density.
Insufficient incubation time with the assay reagentEnsure the recommended incubation time for the specific assay is followed.
High background in LDH assay Serum in the culture medium contains LDHUse a serum-free medium for the assay or run a background control with medium only.
Rough handling of cellsHandle cells gently during media changes and reagent additions to avoid premature cell lysis.
No dose-dependent cytotoxicity observed Inhibitor concentration is too low or too highPerform a wider range of serial dilutions, from nanomolar to high micromolar concentrations.
Cell line is resistant to this compoundVerify the expression of ALK5 in your cell line. Consider using a different, more sensitive cell line.
Incorrect assay choiceEnsure the chosen assay is suitable for the expected mechanism of cell death.

Visualizations

TGF_beta_Signaling_Pathway TGF-β Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-β RII TGF-beta->TBRII Binds ALK5 ALK5 (TGF-β RI) TBRII->ALK5 Recruits & Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., Proliferation, EMT) SMAD_complex->Transcription Translocates & Initiates Alk5_IN_82 This compound Alk5_IN_82->ALK5 Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow General Workflow for Cytotoxicity Assessment Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound (serial dilutions) Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24/48/72 hours Treat_Cells->Incubate_Treatment Add_Reagent Add assay reagent (e.g., MTT, LDH substrate) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate as per protocol Add_Reagent->Incubate_Reagent Read_Plate Measure absorbance/ luminescence Incubate_Reagent->Read_Plate Analyze_Data Calculate % viability/ cytotoxicity Read_Plate->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: A typical workflow for assessing the cytotoxicity of a compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Unexpected Results Start Unexpected Results? High_Variability High Variability? Start->High_Variability Yes No_Effect No Cytotoxicity? Start->No_Effect No Check_Seeding Check cell seeding and pipetting technique High_Variability->Check_Seeding Yes Use_Inner_Wells Use inner wells only High_Variability->Use_Inner_Wells No Check_Concentration Verify inhibitor concentration and solubility No_Effect->Check_Concentration Yes Extend_Incubation Extend incubation time Check_Concentration->Extend_Incubation Check_ALK5 Confirm ALK5 expression in cell line Extend_Incubation->Check_ALK5 Change_Assay Consider a different cytotoxicity assay Check_ALK5->Change_Assay

Caption: A decision tree for troubleshooting cytotoxicity experiments.

References

Alk5-IN-82 dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curves with the ALK5 inhibitor, Alk5-IN-82.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] ALK5 is a serine/threonine kinase that, upon activation by TGF-β ligands, phosphorylates the downstream signaling proteins Smad2 and Smad3.[2][3] this compound likely acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK5 and preventing the phosphorylation of its substrates, thereby blocking the canonical TGF-β signaling cascade.[4][5]

Q2: What is a typical starting concentration range for an this compound dose-response experiment?

Q3: What are potential off-target effects to consider when using this compound?

A significant consideration for this class of inhibitors is their potential activity against other closely related kinases. For instance, the similar compound Alk5-IN-29 potently inhibits ALK2 (an Activin receptor-like kinase involved in BMP signaling) with an IC50 of ≤10 nM, comparable to its ALK5 inhibition. It is crucial to consider that this compound may also inhibit ALK2 or other kinases like ALK4 and ALK7. When interpreting unexpected phenotypes, the possibility of off-target effects should be investigated. Using a structurally different ALK5 inhibitor as a control can help confirm that the observed effects are due to ALK5 inhibition.

Q4: How should I prepare and store this compound?

Most small molecule inhibitors are supplied as a lyophilized powder. For this compound and similar compounds, the recommended solvent is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Gentle warming and sonication can aid dissolution.

  • Storage:

    • Solid Powder: Store at -20°C for up to 3 years in a dry, dark place.

    • DMSO Stock Solution: Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months).

  • Working Solution: Prepare fresh working solutions by diluting the stock solution in your cell culture medium immediately before use. Be mindful of the final DMSO concentration, which should ideally be kept below 0.1% to avoid solvent toxicity.

Troubleshooting Guide

This guide addresses common issues encountered during this compound dose-response experiments.

Observed Problem Possible Cause Suggested Solution
No or weak inhibition of TGF-β signaling (e.g., p-Smad2/3 levels unchanged) 1. Insufficient Inhibitor Concentration: The effective concentration is cell-type dependent. 2. Compound Degradation: Improper storage or handling. 3. Inactive TGF-β Ligand: The stimulant used to activate the pathway is not potent. 4. Low Cell Responsiveness: The cell line may not have a robust TGF-β signaling pathway.1. Perform a Dose-Response Curve: Test a wider range of concentrations (e.g., 0.1 nM to 10 µM). 2. Prepare Fresh Stock: Prepare a new stock solution from the solid compound and verify proper storage of aliquots. 3. Use a Positive Control: Test the TGF-β ligand on a highly responsive cell line to confirm its activity. Include a well-characterized ALK5 inhibitor (e.g., SB431542) as a positive control for inhibition. 4. Confirm Pathway Activity: Ensure your cell line expresses TGF-β receptors and shows a strong p-Smad2/3 signal upon stimulation in the absence of the inhibitor.
High Cytotoxicity Observed at Expected Efficacious Doses 1. Off-Target Effects: Inhibition of other essential kinases (e.g., ALK2). 2. Solvent Toxicity: Final DMSO concentration is too high. 3. Inhibition of Basal Signaling: Some cell types may require a low level of basal TGF-β signaling for survival.1. Review Selectivity/Use Controls: If possible, test a more selective or structurally different ALK5 inhibitor. Consider if ALK2 inhibition could explain the phenotype. 2. Check DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is non-toxic to your cells (typically <0.1%). 3. Perform Viability Assays: Determine the cytotoxic IC50 alongside the functional IC50. Use the lowest effective concentration for your experiments.
Inconsistent Results Between Experiments 1. Experimental Variability: Differences in cell density, passage number, or serum batches. 2. Compound Instability: Degradation of the inhibitor in working solutions or due to freeze-thaw cycles. 3. Batch-to-Batch Variation: Differences in the purity or composition of the inhibitor.1. Standardize Protocols: Use cells of a consistent passage number, seed at the same density, and test new serum batches. 2. Follow Storage Guidelines: Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. 3. Perform Dose-Response for Each Batch: For each new vial or lot of the inhibitor, perform a full dose-response curve to confirm its potency.
Unexpected Phenotype (e.g., increased proliferation in cancer cells) 1. Dual Role of TGF-β: In advanced cancers, TGF-β can switch from a tumor suppressor to a promoter of proliferation and invasion. Inhibiting this pathway might paradoxically slow growth. 2. Non-Canonical Signaling: The observed effect may be mediated by non-Smad pathways that are also affected by ALK5.1. Characterize Your Cell Line: Determine the stage and mutational status of your cancer cell line. The effect of ALK5 inhibition is highly context-dependent. 2. Confirm On-Target Effect: Verify that p-Smad2/3 is inhibited. Investigate other pathways (e.g., MAPK/ERK) that may be linked to ALK5 in your model system.

Quantitative Data Summary

The following table summarizes inhibitory concentrations for various well-characterized ALK5 inhibitors. These values can serve as a reference for designing experiments with this compound. Note that cellular IC50 values are typically higher than biochemical IC50s and vary significantly between cell lines.

InhibitorTarget(s)Biochemical IC50Cellular IC50Reference(s)
Alk5-IN-80 ALK53.7 nMNot Reported
Alk5-IN-29 ALK5, ALK2≤10 nM (both)Not Reported
GW6604 ALK5140 nM~500 nM (PAI-1 transcription)
A-83-01 ALK4, ALK5, ALK712 nM (ALK5)More potent than SB431542
SB431542 ALK4, ALK5, ALK794 nM (ALK5)Not Reported

Experimental Protocols

Detailed Protocol: Cellular Assay for ALK5 Inhibition (p-Smad2/3 Western Blot)

This protocol describes a method to determine the IC50 of this compound by measuring the inhibition of TGF-β1-induced Smad2/3 phosphorylation.

  • Cell Seeding:

    • Plate a TGF-β responsive cell line (e.g., A549, HaCaT) in 6-well plates at a density that will achieve 70-80% confluency on the day of the experiment.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Serum Starvation (Optional):

    • To reduce basal signaling, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 4-24 hours.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of this compound in the starvation medium. A suggested concentration range is: 0 (vehicle control), 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.

    • Aspirate the medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for 1-2 hours at 37°C.

  • TGF-β Stimulation:

    • Add recombinant TGF-β1 ligand to each well to a final concentration of 1-5 ng/mL (the optimal concentration should be determined empirically for your cell line). Do not add TGF-β1 to a negative control well (untreated).

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis:

    • Place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 20 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-Smad2 (Ser465/467) / Smad3 (Ser423/425) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip and re-probe the membrane for total Smad2/3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-Smad2/3 and normalize to the total Smad2/3 or loading control.

    • Plot the normalized p-Smad2/3 levels against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Mandatory Visualizations

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGF-βRII ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 recruits & phosphorylates Smad23 Smad2/3 ALK5->Smad23 phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex TargetGenes Target Gene Transcription SmadComplex->TargetGenes translocates & regulates TGF_beta TGF-β Ligand TGF_beta->TGFBR2 binds Alk5_IN_82 This compound Alk5_IN_82->ALK5 inhibits

Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound.

experimental_workflow start Seed Cells in Multi-well Plates adhere Allow Cells to Adhere (Overnight) start->adhere starve Serum Starve Cells (Optional, 4-24h) adhere->starve pretreat Pre-treat with this compound Dose-Response Series (1-2h) starve->pretreat stimulate Stimulate with TGF-β1 (30-60 min) pretreat->stimulate lyse Lyse Cells and Quantify Protein stimulate->lyse wb Western Blot for p-Smad2/3, Total Smad2/3, and Loading Control lyse->wb analyze Quantify Bands and Calculate IC50 wb->analyze

Caption: Experimental workflow for determining the cellular IC50 of this compound.

References

Technical Support Center: Minimizing Variability in Alk5-IN-82 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Alk5-IN-82, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5). By addressing common sources of experimental variability, this guide aims to enhance the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of ALK5, also known as TGF-β Receptor I (TGFβRI).[1][2][3][4] ALK5 is a serine/threonine kinase that plays a pivotal role in the canonical TGF-β signaling pathway.[5] this compound functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK5. This action prevents the phosphorylation of its primary downstream targets, SMAD2 and SMAD3.[5] Consequently, the formation of the SMAD2/3-SMAD4 complex and its translocation into the nucleus are blocked, inhibiting the transcription of TGF-β target genes.[5]

Q2: What are the key properties and storage recommendations for this compound?

A2: Proper handling and storage are critical for maintaining the activity and stability of this compound. Key properties and storage conditions are summarized below.

PropertyData
Primary Target Activin receptor-like kinase 5 (ALK5) / TGF-β Receptor I
In Vitro IC50 9.1 nM for ALK5[1][2][3][4]
Common Solvent Dimethyl sulfoxide (B87167) (DMSO). Use high-purity, anhydrous DMSO for best results.[6][7][8]
Storage (Solid) Store powder at -20°C for up to 2 years. Keep desiccated and protected from light.
Storage (DMSO Stock) Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 2 weeks.[9]

Q3: What is a recommended starting concentration for in vitro cell-based assays?

A3: The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. Given its low nanomolar IC50, a good starting point for a dose-response experiment is a range from 1 nM to 1 µM.[6][7] It is crucial to perform a titration for your specific cell line to determine the lowest effective concentration that achieves the desired biological effect while minimizing potential off-target effects or cytotoxicity.[6][9]

Q4: How can I confirm that this compound is active in my experimental setup?

A4: The most direct method to verify the on-target activity of this compound is to assess the phosphorylation status of SMAD2 and/or SMAD3, which are direct downstream targets of ALK5. A successful experiment will show a dose-dependent decrease in the levels of phosphorylated SMAD2/3 (p-SMAD2/3) upon pre-treatment with this compound, following stimulation with TGF-β1.[6] A Western blot is the standard method for this analysis.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Suggested Solution(s)
1. No or weak inhibition of TGF-β signaling (e.g., p-SMAD2/3 levels are unchanged) Compound Inactivity: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation.[7][9]Prepare Fresh Stock: Make a fresh stock solution of this compound from the solid powder. Ensure it is fully dissolved in anhydrous DMSO.[7]
Suboptimal Concentration: The concentration used may be too low for your specific cell type or experimental conditions.[7][9]Perform Dose-Response: Conduct a dose-response experiment (e.g., 1 nM to 1 µM) to determine the optimal inhibitory concentration.[6][7]
Inactive TGF-β Ligand: The recombinant TGF-β1 used for stimulation may have lost activity.Verify Ligand Activity: Test your TGF-β1 on a highly responsive positive control cell line to confirm its ability to induce SMAD2/3 phosphorylation.
Cell Culture Conditions: High cell confluency can alter signaling dynamics. Cells may have a low passage number or be unresponsive.[9]Optimize Cell Density: Seed cells to reach 70-80% confluency at the time of treatment.[7][9] Confirm that your cell line expresses TGF-β receptors and responds to ligand stimulation.
2. High variability between replicate experiments Inconsistent Cell State: Differences in cell passage number, seeding density, or serum concentration can introduce variability.[7][9]Standardize Protocols: Use cells within a consistent passage range. Standardize seeding density and serum lots. Consider serum-starving cells for 4-24 hours before treatment to reduce basal signaling.[6]
Compound Precipitation: this compound may precipitate when diluted from a DMSO stock into aqueous culture media.[8][10]Improve Dilution Technique: Add the DMSO stock to pre-warmed media dropwise while gently mixing. Ensure the final DMSO concentration is low (typically <0.5%).[8]
Inconsistent Incubation Times: Variations in pre-incubation with the inhibitor or stimulation with the ligand.Maintain Consistent Timing: Adhere strictly to a pre-determined incubation schedule for all experimental and control groups.[9]
3. Unexpected cell toxicity or off-target effects High Inhibitor Concentration: The concentration used may be cytotoxic.[9]Assess Viability: Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration of this compound for your cell line. Use the lowest effective, non-toxic concentration.[9]
High DMSO Concentration: The final concentration of the solvent in the culture medium may be toxic to cells.[11]Control for Solvent: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (ideally ≤0.1%).[9]
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its free, active concentration and potentially necessitating higher initial doses which could lead to off-target effects.[7][12]Reduce Serum or Quantify Shift: Consider reducing the serum concentration during treatment or perform an IC50 shift assay in the presence of varying serum concentrations to understand its impact.[12]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the efficacy and potential variability of this compound.

Protocol 1: Western Blot for Phospho-SMAD2/3 Inhibition

This protocol validates the on-target activity of this compound by measuring the inhibition of TGF-β-induced SMAD2/3 phosphorylation.

  • Cell Seeding: Plate cells (e.g., human umbilical vein endothelial cells) in 6-well plates to achieve 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells are attached, wash with PBS and replace the growth medium with serum-free or low-serum (0.5%) medium. Incubate for 18-22 hours to reduce basal signaling activity.[7]

  • Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free medium from a DMSO stock at various concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle-only control (e.g., 0.1% DMSO). Aspirate the starvation medium and add the medium containing this compound or vehicle. Pre-incubate the cells for 1-2 hours at 37°C.[6]

  • TGF-β Stimulation: Add recombinant human TGF-β1 to a final concentration of 5-10 ng/mL to all wells, except for the unstimulated control. Incubate for 30-60 minutes at 37°C.[6]

  • Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant for each sample using a BCA assay.

  • SDS-PAGE and Western Blotting: Load 20-30 µg of total protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-SMAD2 (Ser465/467) and/or phospho-SMAD3 (Ser423/425) overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.

  • Analysis: To ensure equal loading, strip the membrane and re-probe for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin). Quantify band intensities to determine the ratio of phosphorylated to total SMAD protein.

Protocol 2: Cell Viability (MTS) Assay

This protocol assesses the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control and a no-cell (medium only) background control. Replace the medium in the wells with the medium containing the different concentrations of the inhibitor.

  • Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours) at 37°C.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color develops.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the results to the vehicle-treated control cells, and plot cell viability (%) against the inhibitor concentration to determine any cytotoxic effects.

Visualizing Key Processes

To aid in understanding, the following diagrams illustrate the core signaling pathway, a typical experimental workflow, and a troubleshooting decision tree.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII 1. Binding ALK5 ALK5 (TβRI) TBRII->ALK5 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex 4. Complex Formation SMAD4 SMAD4 SMAD4->Complex Transcription Target Gene Transcription Complex->Transcription 5. Nuclear Translocation & Gene Regulation Alk5_IN_82 This compound Alk5_IN_82->ALK5 Inhibition

Canonical TGF-β/ALK5 signaling pathway and the point of inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_inhibitor 1. Prepare this compound Stock (DMSO) & Aliquot seed_cells 2. Seed Cells (to 70-80% confluency) serum_starve 3. Serum Starve (optional, 18-22h) seed_cells->serum_starve pretreat 4. Pre-treat with This compound (1-2h) serum_starve->pretreat stimulate 5. Stimulate with TGF-β1 (30-60min) pretreat->stimulate lyse 6. Lyse Cells & Quantify Protein stimulate->lyse western 7. Western Blot for p-SMAD2/3 & Total SMAD lyse->western analyze 8. Analyze Data western->analyze

General experimental workflow for assessing this compound efficacy on SMAD phosphorylation.

troubleshooting_tree start Inconsistent or Unexpected Results with this compound check_inhibition Is inhibition of p-SMAD2/3 weak or absent? start->check_inhibition check_variability Is there high variability between replicates? check_inhibition->check_variability No sol_inhibition 1. Check compound/ligand activity. 2. Perform dose-response. 3. Optimize cell density. check_inhibition->sol_inhibition Yes check_toxicity Is unexpected cell toxicity observed? check_variability->check_toxicity No sol_variability 1. Standardize cell culture. 2. Check for precipitation. 3. Ensure consistent timing. check_variability->sol_variability Yes sol_toxicity 1. Perform viability assay (MTT/MTS). 2. Lower inhibitor concentration. 3. Check final DMSO concentration. check_toxicity->sol_toxicity Yes end_node Problem Resolved check_toxicity->end_node No sol_inhibition->end_node sol_variability->end_node sol_toxicity->end_node

A logical workflow for troubleshooting common issues in this compound experiments.

References

Alk5-IN-82 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Alk5-IN-8, a potent inhibitor of TGFβRI (ALK5). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and optimal performance of Alk5-IN-8 in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of Alk5-IN-8?

For long-term stability, the solid form of Alk5-IN-8 should be stored at -20°C for up to 3 years in a dry and dark place.[1][2] For shorter periods, storage at 4°C is also acceptable for up to 2 years.[3]

Q2: What is the recommended solvent for reconstituting Alk5-IN-8?

The recommended solvent for creating a stock solution of Alk5-IN-8 is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] It is soluble in DMSO at concentrations up to 50 mg/mL (142.71 mM), though ultrasonication may be required for complete dissolution. Using hygroscopic (water-containing) DMSO can significantly impact solubility.

Q3: How should I prepare a stock solution of Alk5-IN-8?

To prepare a stock solution, dissolve the powdered Alk5-IN-8 in anhydrous DMSO to your desired concentration (e.g., 10 mM). Gentle warming (not exceeding 40°C) and vortexing or sonication can aid in complete dissolution. It is recommended to prepare fresh stock solutions for your experiments whenever possible.

Q4: How should I store the reconstituted stock solution?

For optimal stability, aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.

Q5: What is the stability of Alk5-IN-8 in aqueous cell culture media?

The stability of many small molecule inhibitors in aqueous solutions, including cell culture media, can be limited, especially at 37°C and in the presence of serum. It is best practice to add the reconstituted compound to pre-warmed cell culture media immediately before use. For long-term experiments, consider replenishing the media with a fresh inhibitor at regular intervals.

Q6: I am observing precipitation when I dilute my Alk5-IN-8 DMSO stock solution into aqueous cell culture medium. What can I do to prevent this?

To prevent precipitation, you can try the following:

  • Gradual Dilution: Add the DMSO stock solution to your aqueous buffer or medium dropwise while vortexing or gently mixing.

  • Pre-warming: Gently warm your cell culture medium or buffer to 37°C before adding the inhibitor stock solution.

  • Sonication: After dilution, briefly sonicate the working solution to help redissolve any precipitates.

  • Lower Stock Concentration: If precipitation persists, try preparing a lower concentration DMSO stock solution (e.g., 10 mM instead of a higher concentration) and adjust the dilution accordingly.

Storage Conditions Summary

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsStore in a dry, dark place.
4°CUp to 2 yearsStore in a dry, dark place.
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced or no inhibitory activity Compound Degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, exposure to light, prolonged storage at room temperature).Prepare a fresh stock solution from the solid compound. Aliquot stock solutions into single-use volumes and store them at -80°C for long-term stability.
Precipitation in Culture Medium: The compound has come out of solution, leading to a lower effective concentration.Follow the recommendations in FAQ Q6 to prevent precipitation. Visually inspect the medium for any signs of precipitation after adding the inhibitor.
Incorrect Concentration: Errors in weighing the solid compound or in dilutions.Ensure your balance is properly calibrated. Prepare fresh dilutions and consider performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Inconsistent results between experiments Variable Compound Stability: The inhibitor may have limited stability in the experimental medium, especially during long-term incubations.For long-term studies, replenish the medium with freshly prepared inhibitor at regular intervals.
Cell Culture Variability: Differences in cell passage number, confluency, or overall health can affect the response to the inhibitor.Standardize your cell culture procedures, including seeding density and passage number.
Observed Cytotoxicity High DMSO Concentration: The final concentration of DMSO in the culture medium is too high.Ensure the final DMSO concentration is kept low, typically below 0.5%, as higher concentrations can be toxic to cells. Run a vehicle control with the same concentration of DMSO to assess its effect on your cells.
Off-Target Effects: At high concentrations, the inhibitor may affect other kinases or cellular processes.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.

Experimental Protocols

Protocol 1: Preparation of Alk5-IN-8 Stock and Working Solutions
  • Equilibration: Before opening, allow the vial of solid Alk5-IN-8 to warm to room temperature to prevent moisture condensation.

  • Stock Solution Preparation:

    • Aseptically add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • If necessary, warm the vial to 37°C for 2-5 minutes and vortex gently or sonicate to ensure complete dissolution.

    • Visually inspect the solution to confirm that there is no precipitate.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, light-protected aliquots.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

  • Working Solution Preparation:

    • Thaw a single-use aliquot of the stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Add the calculated volume of the stock solution to the pre-warmed medium dropwise while gently mixing to achieve the desired final concentration.

    • Use the working solution immediately.

Protocol 2: General Method for Assessing the Stability of Alk5-IN-8 in Cell Culture Medium by HPLC-MS

This protocol provides a general framework for evaluating the stability of Alk5-IN-8 in your specific experimental conditions.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of Alk5-IN-8 in anhydrous DMSO.

    • Prepare your cell culture medium (with and without serum, if applicable).

    • Prepare a working solution of Alk5-IN-8 by diluting the stock solution in the cell culture medium to a final concentration of 10 µM.

  • Experimental Setup:

    • In a multi-well plate, add your prepared working solution to triplicate wells for each condition to be tested.

    • Include a control without cells to assess non-specific binding to the plasticware.

  • Incubation and Sampling:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Processing:

    • Immediately quench the reaction in the collected aliquots by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard. This will precipitate proteins and stop further degradation.

    • Centrifuge the samples to pellet the precipitate and transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method to quantify the amount of Alk5-IN-8 remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of Alk5-IN-8 remaining at each time point relative to the 0-hour time point to determine its stability profile.

Visualizations

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TGF-β RII TGF_beta->TBRII 1. Binding ALK5 ALK5 (TβRI) TBRII->ALK5 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Target Gene Transcription SMAD_complex->Transcription 5. Nuclear Translocation & Gene Regulation Alk5_IN_82 Alk5-IN-82 Alk5_IN_82->ALK5 Inhibition

Caption: Canonical TGF-β signaling pathway via ALK5 and its inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in Anhydrous DMSO prep_working Prepare 10 µM Working Solution in Cell Culture Medium prep_stock->prep_working setup Aliquot Working Solution into Multi-well Plate prep_working->setup incubation Incubate at 37°C, 5% CO₂ setup->incubation sampling Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubation->sampling quench Quench with Cold Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge hplc_ms Analyze Supernatant by HPLC-MS centrifuge->hplc_ms data_analysis Calculate % Remaining vs. Time 0 hplc_ms->data_analysis

References

Validation & Comparative

A Head-to-Head Comparison of Alk5-IN-82 and SB-431542 for ALK5 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Activin receptor-like kinase 5 (ALK5), a key mediator in the transforming growth factor-β (TGF-β) signaling pathway, is crucial for investigating and potentially treating a range of pathologies, including fibrosis and cancer. This guide provides an objective comparison of two prominent ALK5 inhibitors, Alk5-IN-82 and SB-431542, supported by available experimental data.

Mechanism of Action and Potency

Both this compound and SB-431542 are small molecule inhibitors that target the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of its downstream targets, Smad2 and Smad3. This action effectively blocks the canonical TGF-β signaling cascade.

This compound is a potent and selective inhibitor of ALK5 with a reported half-maximal inhibitory concentration (IC50) of 9.1 nM . Its inhibitory activity has been shown to reduce the expression of key fibrotic markers such as α-smooth muscle actin (α-SMA), collagen I, and the tissue inhibitor of metalloproteinase 1 (TIMP-1), while increasing the expression of matrix metalloproteinase 13 (MMP-13) in TGF-β-induced human umbilical vein endothelial cells. This profile suggests its potential in anti-cardiac fibrosis research.

SB-431542 is a well-established and widely used inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7. It exhibits an IC50 of 94 nM for ALK5. Its selectivity has been demonstrated, with no significant inhibition of other ALK family members involved in bone morphogenetic protein (BMP) signaling (ALK1, ALK2, ALK3, and ALK6) or other kinase pathways such as ERK, JNK, or p38 MAP kinase.

Data Presentation: Quantitative Comparison

ParameterThis compoundSB-431542
Target(s) ALK5ALK4, ALK5, ALK7
IC50 for ALK5 9.1 nM94 nM
Molecular Formula C22H19N7OSC22H16N4O3
Molecular Weight 429.5 g/mol 384.39 g/mol

Selectivity Profile

A critical aspect for any kinase inhibitor is its selectivity, as off-target effects can lead to ambiguous experimental results.

SB-431542 has been extensively characterized and is known to be highly selective for the ALK4/5/7 subfamily. It does not significantly affect the BMP signaling pathway, which is mediated by other ALK receptors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TGF-β/ALK5 signaling pathway and a general workflow for characterizing ALK5 inhibitors.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β RII TGFb->TBRII ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 Smad2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-Smad2/3 SMAD_complex Smad2/3/4 Complex pSMAD23->SMAD_complex SMAD4 Smad4 SMAD4->SMAD_complex SMAD_complex_nuc Smad2/3/4 Complex SMAD_complex->SMAD_complex_nuc Nuclear Translocation Inhibitor This compound or SB-431542 Inhibitor->ALK5 Inhibition DNA DNA SMAD_complex_nuc->DNA Transcription Gene Transcription (e.g., Collagen, PAI-1) DNA->Transcription

Caption: TGF-β/ALK5 signaling pathway and points of inhibition.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies kinase_assay In Vitro Kinase Assay (IC50 Determination) selectivity_panel Kinase Selectivity Profiling kinase_assay->selectivity_panel Characterize Selectivity pSMAD_assay pSmad2/3 Western Blot or ELISA selectivity_panel->pSMAD_assay Validate Cellular Activity reporter_assay TGF-β Reporter Gene Assay pSMAD_assay->reporter_assay Confirm Pathway Inhibition phenotypic_assay Phenotypic Assays (e.g., ECM protein expression, Migration) reporter_assay->phenotypic_assay Assess Functional Outcome animal_model Disease Model (e.g., Fibrosis, Cancer) phenotypic_assay->animal_model Evaluate In Vivo Potential efficacy_study Efficacy and PK/PD Studies animal_model->efficacy_study Determine Therapeutic Window

Caption: General experimental workflow for ALK5 inhibitor characterization.

Experimental Protocols

ALK5 Kinase Activity Assay (IC50 Determination)

This protocol describes a general method to determine the in vitro potency of an ALK5 inhibitor.

Materials:

  • Recombinant human ALK5 kinase domain (e.g., GST-tagged)

  • Substrate (e.g., recombinant Smad3 protein or a synthetic peptide)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test inhibitors (this compound and SB-431542) serially diluted in DMSO

  • 96-well plates (e.g., phosphocellulose or streptavidin-coated for radioactive or non-radioactive assays, respectively)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare a reaction mixture containing the ALK5 kinase and substrate in the kinase assay buffer.

  • Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells of the 96-well plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA or washing the plate).

  • Quantify the amount of phosphorylated substrate. For radioactive assays, this involves measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo™), measure the generated luminescence.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Phospho-Smad2/3 Assay (Western Blot)

This protocol assesses the ability of the inhibitors to block TGF-β-induced Smad2/3 phosphorylation in a cellular context.

Materials:

  • A cell line responsive to TGF-β (e.g., HaCaT, A549, or primary fibroblasts)

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • Test inhibitors (this compound and SB-431542) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-24 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated Smad to total Smad.

Conclusion

Both this compound and SB-431542 are effective inhibitors of ALK5. Based on the available data, this compound demonstrates higher potency in biochemical assays with an IC50 of 9.1 nM compared to 94 nM for SB-431542. However, SB-431542 has a more extensively documented selectivity profile, confirming its specificity for the ALK4/5/7 subfamily and its lack of activity against other major kinase pathways.

The choice between these two inhibitors will depend on the specific experimental needs. For applications requiring maximal potency against ALK5, this compound may be the preferred choice. For studies where a well-defined and narrow selectivity profile is paramount to avoid potential off-target effects, the extensively characterized SB-431542 remains a reliable standard. It is recommended that researchers validate the activity and selectivity of their chosen inhibitor in their specific experimental system.

comparing Alk5-IN-82 with other TGF-beta inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Alk5-IN-82 and Other Transforming Growth Factor-beta (TGF-β) Inhibitors

In the landscape of cellular signaling research and therapeutic development, the Transforming Growth Factor-beta (TGF-β) pathway is a critical target. Its dysregulation is implicated in a range of pathologies, including cancer and fibrosis.[1][2][3] The TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5), is a key kinase in this pathway, and its inhibition is a primary strategy for modulating TGF-β signaling.[1][3] This guide provides a comparative overview of this compound and other prominent TGF-β inhibitors, with a focus on their performance backed by experimental data.

The TGF-β Signaling Pathway

The TGF-β signaling cascade is initiated when a TGF-β ligand binds to a type II receptor, which then recruits and phosphorylates a type I receptor, such as ALK5. This activation of ALK5 leads to the phosphorylation of downstream effector proteins, primarily Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in processes like cell growth, differentiation, and extracellular matrix production.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGF-β RII TGF_beta->TGFbRII Binding ALK5 ALK5 (TβRI) TGFbRII->ALK5 Recruitment & Phosphorylation p_ALK5 Activated ALK5 ALK5->p_ALK5 Activation Smad23 Smad2/3 p_ALK5->Smad23 Phosphorylation p_Smad23 p-Smad2/3 Smad23->p_Smad23 Smad_complex Smad2/3-Smad4 Complex p_Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Target Gene Transcription Smad_complex->Gene_transcription Nuclear Translocation Inhibitor This compound & Other Inhibitors Inhibitor->p_ALK5 Inhibition

Figure 1: Simplified TGF-β/Smad signaling pathway and the point of intervention for ALK5 inhibitors.

Performance Comparison of TGF-β Inhibitors

While specific experimental data for this compound is not widely available in peer-reviewed literature, we can compare its expected activity as an ALK5 inhibitor with other well-characterized compounds. The following table summarizes the in vitro potency of several common TGF-β inhibitors targeting ALK5.

InhibitorTarget(s)IC50 (nM)Assay Type
This compound TGF-β ReceptorData not available-
Galunisertib (LY2157299) ALK556Cell-free
Vactosertib (TEW-7197) ALK4/ALK511 (ALK5)Not specified
SKI2162 ALK594Radioisotope-based
RepSox ALK523ATP binding
SB-431542 ALK4/5/794 (ALK5)Cell-free
A-83-01 ALK4/5/712 (ALK5)Not specified
GW6604 ALK5140ALK5 autophosphorylation

IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of a target by 50%. Lower values indicate higher potency. Data is compiled from multiple sources.

Key Experimental Protocols

The evaluation of TGF-β inhibitors relies on a variety of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. Below are detailed methodologies for key experiments.

ALK5 Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the kinase activity of the ALK5 receptor.

  • Objective: To determine the IC50 value of an inhibitor against ALK5 kinase activity.

  • Materials:

    • Recombinant active ALK5

    • Kinase assay buffer

    • ATP (and [γ-³³P]-ATP for radiometric assay)

    • Substrate (e.g., casein)

    • Test inhibitor

    • 96-well plates

    • Scintillation counter or luminometer

  • Protocol (Radiometric):

    • Prepare serial dilutions of the test inhibitor.

    • In a 96-well plate, add the kinase assay buffer, the substrate, and the test inhibitor or vehicle control.

    • Add the recombinant ALK5 enzyme to initiate the reaction.

    • Start the kinase reaction by adding a mixture of ATP and [γ-³³P]-ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and transfer the contents to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Luciferase Reporter Assay (Cell-Based Assay)

This assay measures the transcriptional activity of the Smad pathway in response to TGF-β stimulation and its inhibition by a test compound.

  • Objective: To assess the functional inhibition of the TGF-β signaling pathway within a cellular context.

  • Materials:

    • A suitable cell line (e.g., HEK293T)

    • SBE4-Luciferase reporter plasmid (contains Smad-binding elements driving luciferase expression)

    • Transfection reagent

    • Cell culture medium and supplements

    • TGF-β1

    • Test inhibitor

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Co-transfect the cells with the SBE4-Luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • After 24 hours, pre-treat the cells with various concentrations of the test inhibitor for 1 hour.

    • Stimulate the cells with TGF-β1 for 16-24 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

    • Normalize the SBE4-luciferase activity to the control luciferase activity.

    • Calculate the percent inhibition of TGF-β-induced luciferase expression and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., ALK5 Kinase Assay) Cell_Based_Assay Cell-Based Assay (e.g., Luciferase Reporter) Biochemical_Assay->Cell_Based_Assay Potency Confirmation Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling Functional Validation PK_Studies Pharmacokinetic Studies Selectivity_Profiling->PK_Studies Lead Selection Efficacy_Models Disease Models (e.g., Fibrosis, Cancer) PK_Studies->Efficacy_Models Dose Selection Toxicity_Studies Toxicology Assessment Efficacy_Models->Toxicity_Studies Therapeutic Window

Figure 2: A typical experimental workflow for the preclinical development of a TGF-β inhibitor.

Conclusion

The inhibition of ALK5 is a promising therapeutic strategy for diseases driven by excessive TGF-β signaling. While this compound is positioned as a TGF-β receptor inhibitor, a lack of publicly available comparative data makes a direct performance assessment challenging. However, by examining the data for other well-established ALK5 inhibitors such as Galunisertib, Vactosertib, and RepSox, researchers can benchmark the expected efficacy of novel compounds. The selection of an appropriate inhibitor for research or clinical development will depend on a compound's potency, selectivity, pharmacokinetic properties, and safety profile, as determined by the rigorous experimental protocols outlined above.

References

Validating the Inhibitory Effect of Alk5-IN-82 on Smad2/3 Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Alk5-IN-82 with other commercially available inhibitors targeting the Activin receptor-like kinase 5 (Alk5), a key mediator in the TGF-β signaling pathway. The objective is to offer a framework for validating the inhibitory effect of these compounds on the phosphorylation of Smad2 and Smad3, crucial downstream events in the pathway. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.

Introduction to Alk5 and Smad2/3 Signaling

Transforming growth factor-beta (TGF-β) signaling plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. The binding of TGF-β to its type II receptor (TGF-βRII) recruits and activates the type I receptor, Alk5. Activated Alk5, a serine/threonine kinase, then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. This phosphorylation event is a critical step that enables the formation of a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[1] Dysregulation of this pathway is implicated in various pathologies, including fibrosis and cancer, making Alk5 an attractive therapeutic target.

This compound is a potent inhibitor of Alk5, designed to block the phosphorylation of its downstream targets, Smad2 and Smad3, thereby attenuating TGF-β signaling.[2][3] This guide will compare this compound with other established Alk5 inhibitors and provide detailed methods for its experimental validation.

Comparative Analysis of Alk5 Inhibitors

The following table summarizes the inhibitory potency of this compound and a selection of alternative Alk5 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

InhibitorTargetIC50 (nM)Assay Type
This compound Alk5 (TGFβRI)Data not publicly available-
Alk5-IN-80Alk53.7Not Specified
TP0427736ALK5 kinase activity2.72Not Specified
Smad2/3 phosphorylation8.68Cell-based (A549 cells)[4]
RepSoxALK5 autophosphorylation4Cell-free
ATP binding to ALK523Cell-free
SB525334ALK514.3Cell-free
GW788388ALK518Cell-free
A-83-01ALK5More potent than SB-431542Cell-based
SB-431542ALK594Cell-free
LY2109761TβRI (ALK5)38 (Ki)Cell-free
SB505124ALK547Cell-free
LY364947TβRI59Cell-free

Experimental Protocols

To validate the inhibitory effect of this compound on Smad2/3 phosphorylation, two primary experimental techniques are recommended: Western Blotting and Immunofluorescence.

Western Blotting for Phospho-Smad2/3 Detection

This method allows for the quantification of phosphorylated Smad2/3 levels in cell lysates following treatment with an inhibitor.

Materials:

  • Cell line responsive to TGF-β (e.g., HaCaT, HeLa, NIH/3T3)

  • TGF-β1 ligand

  • This compound and other inhibitors

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) and anti-total Smad2/3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer apparatus

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 16-24 hours to reduce basal signaling. Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.

  • Stimulation: Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes. Include a non-stimulated control and a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-Smad2/3 overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Smad2/3 signal to the total Smad2/3 signal to determine the extent of inhibition.

Immunofluorescence for Visualization of p-Smad2/3 Nuclear Translocation

This technique provides a visual confirmation of the inhibition of Smad2/3 phosphorylation and its subsequent translocation to the nucleus.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • TGF-β1 ligand

  • This compound and other inhibitors

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Seed cells on coverslips. Serum-starve and pre-treat with inhibitors as described for the Western blot protocol.

  • Stimulation: Stimulate with TGF-β1 for 30-60 minutes.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA, and then permeabilize with permeabilization buffer.

  • Immunostaining: Block non-specific binding sites with blocking buffer. Incubate with the primary antibody against phospho-Smad2/3, followed by incubation with a fluorescently-labeled secondary antibody.

  • Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Analysis: Capture images using a fluorescence microscope. In untreated or vehicle-treated cells stimulated with TGF-β1, a strong nuclear signal for phospho-Smad2/3 should be observed. Effective inhibition by this compound will result in a significant reduction of this nuclear fluorescence.

Visualizing the Molecular Pathway and Experimental Design

To further clarify the mechanism of action and the experimental approach, the following diagrams have been generated using Graphviz.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TGF-β TGF-β TGF-βRII TGF-βRII TGF-β->TGF-βRII Binds Alk5 (TGF-βRI) Alk5 (TGF-βRI) TGF-βRII->Alk5 (TGF-βRI) Recruits & Activates Smad2/3 Smad2/3 Alk5 (TGF-βRI)->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3/4 Complex Smad2/3/4 Complex p-Smad2/3->Smad2/3/4 Complex Smad4 Smad4 Smad4->Smad2/3/4 Complex Gene Transcription Gene Transcription Smad2/3/4 Complex->Gene Transcription Translocates & Regulates This compound This compound This compound->Alk5 (TGF-βRI) Alternatives Alternatives Alternatives->Alk5 (TGF-βRI) Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis A Seed cells (e.g., HaCaT) B Serum starve (16-24h) A->B C Pre-treat with this compound or alternatives (1-2h) B->C D Stimulate with TGF-β1 (30-60 min) C->D E Cell Lysis D->E For WB H Fixation & Permeabilization D->H For IF F Western Blot E->F G Quantify p-Smad2/3 vs. Total Smad2/3 F->G I Immunofluorescence H->I J Visualize p-Smad2/3 nuclear translocation I->J

References

A Comparative Guide to the Specificity of ALK5 Inhibitors for TGF-β Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise targeting of signaling pathways is paramount. This guide provides an objective comparison of the kinase specificity of a representative Activin Receptor-Like Kinase 5 (ALK5) inhibitor, offering insights into its performance against other kinases. Due to the limited public availability of specificity data for Alk5-IN-82, this guide will utilize the well-characterized and highly selective ALK5 inhibitor, TP-008, as a proxy to illustrate the principles of kinase selectivity.

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix production.[1] Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis, making ALK5, a key receptor kinase in this cascade, a significant therapeutic target.[1][2] Small molecule inhibitors that target the ATP-binding site of ALK5 are instrumental in dissecting and potentially treating these conditions.[1]

Comparative Kinase Selectivity Profile

The efficacy and safety of a kinase inhibitor are largely determined by its selectivity. Off-target inhibition can lead to confounding experimental results and potential toxicity. The following table summarizes the inhibitory activity (IC₅₀) of the ALK5 inhibitor TP-008 and other common ALK5 inhibitors against ALK5 and other kinases. A lower IC₅₀ value indicates greater potency.

KinaseTP-008 IC₅₀ (nM)Vactosertib IC₅₀ (nM)GW788388 IC₅₀ (nM)Galunisertib Off-Target IC₅₀ Range (nM)
ALK5 343 24 454 -
ALK41131244-
RIPK2>1000<100-190 - 470
VEGFR2>1000<100--
TGFBR2>1000--190 - 470
MINK>1000--190 - 470
CSNK1A1>1000--190 - 470
MAP4K4>1000--190 - 470
GAK>1000--190 - 470
CSNK1E1>1000--190 - 470
BMPR1B>1000--190 - 470

Data for TP-008, Vactosertib, and GW788388 sourced from bioRxiv.[3] Data for Galunisertib off-targets sourced from bioRxiv. This table illustrates that while some ALK5 inhibitors, like Vactosertib and Galunisertib, exhibit activity against other kinases, TP-008 demonstrates high selectivity for ALK4 and ALK5.

Visualizing the ALK5 Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the downstream effector proteins SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.

TGFB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB_ligand TGF-β Ligand TGFBRII TGFβRII TGFB_ligand->TGFBRII Binds ALK5 ALK5 (TGFβRI) TGFBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Nuclear_SMAD_complex SMAD Complex SMAD_complex->Nuclear_SMAD_complex Translocates Alk5_IN_82 This compound (Inhibitor) Alk5_IN_82->ALK5 Inhibits DNA Target Gene Transcription Nuclear_SMAD_complex->DNA Regulates

Caption: Simplified TGF-β/ALK5 signaling pathway and the point of inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against ALK5 kinase activity.

1. Reagents and Materials:

  • Recombinant human ALK5 kinase domain

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution

  • Peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

2. Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

  • Add the ALK5 enzyme solution to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. Luminescence is typically measured.

3. Data Analysis:

  • Calculate the percentage of kinase activity relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Inhibitor Serial Dilutions C Add Inhibitor/DMSO to Plate A->C B Prepare ALK5 Enzyme and Substrate/ATP Mix E Add Substrate/ATP Mix (Initiate Reaction) B->E D Add ALK5 Enzyme (Pre-incubation) C->D D->E F Incubate at 30°C E->F G Stop Reaction & Add Detection Reagent F->G H Measure Luminescence G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

The specificity of an ALK5 inhibitor is a critical factor for its utility in both basic research and therapeutic development. While direct, comprehensive data for every inhibitor may not be publicly available, the principles of selectivity profiling remain the same. By utilizing well-characterized compounds and robust experimental protocols, researchers can confidently dissect the role of ALK5 in complex biological systems and advance the development of targeted therapies.

References

Cross-Validation of Alk5 Inhibition: A Comparative Guide to Pharmacological and Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison between the pharmacological inhibition of Activin receptor-like kinase 5 (Alk5) using the small molecule inhibitor Alk5-IN-82 and genetic knockdown of the ALK5 gene. This guide synthesizes experimental data to highlight the parallels in their mechanisms of action and functional outcomes, offering a framework for validating on-target effects.

The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1][2][3] Dysregulation of this pathway is a key factor in the progression of various diseases, notably fibrosis and cancer.[4][5] At the heart of this pathway is the TGF-β type I receptor, Alk5 (also known as TβRI), a serine/threonine kinase that, upon activation by the type II receptor (TβRII), phosphorylates downstream effector proteins, primarily Smad2 and Smad3.[4][5] This phosphorylation event initiates a signaling cascade that culminates in the regulation of target gene transcription.

Given its central role, Alk5 has emerged as a significant therapeutic target. Both small molecule inhibitors and genetic tools are employed to modulate its activity and study its function. This guide focuses on a comparative analysis of a specific pharmacological agent, this compound, with genetic knockdown methods such as siRNA and shRNA. The convergence of results from both approaches provides robust evidence for the on-target effects of the chemical inhibitor and a deeper understanding of Alk5's role in cellular signaling.

The TGF-β/Alk5 Signaling Pathway and Points of Intervention

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to TβRII. This leads to the recruitment and phosphorylation of Alk5. Activated Alk5 then phosphorylates Smad2 and Smad3, which subsequently form a complex with Smad4 and translocate to the nucleus to regulate gene expression. This compound acts by competitively binding to the ATP-binding pocket of Alk5, thereby preventing the phosphorylation of its downstream targets.[6] In contrast, genetic knockdown reduces the total amount of Alk5 protein available for signaling.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Points of Inhibition TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binding Alk5 Alk5 (TβRI) TBRII->Alk5 Recruitment & Phosphorylation Smad2_3 Smad2/3 Alk5->Smad2_3 Phosphorylation pSmad2_3 pSmad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex Gene_transcription Target Gene Transcription Smad_complex->Gene_transcription Nuclear Translocation Alk5_IN_82 This compound Alk5_IN_82->Alk5 Inhibits Kinase Activity siRNA siRNA/shRNA siRNA->Alk5 Reduces Protein Expression

Figure 1. TGF-β/Alk5 Signaling Pathway and Points of Inhibition.

Comparative Performance Data

The following table summarizes quantitative data from representative studies, illustrating the comparable effects of Alk5 inhibitors and Alk5 genetic knockdown on key molecular events. It is important to note that this data is compiled from multiple sources and not from a single head-to-head experiment.

ParameterThis compound (or similar inhibitor)Alk5 Genetic Knockdown (siRNA/shRNA)Rationale & Key Findings
Target Alk5 Kinase ActivityAlk5 mRNAThis compound directly inhibits the enzymatic function of the Alk5 protein, while genetic knockdown prevents the synthesis of the protein itself.[5][7]
Effect on Alk5 mRNA No significant change>70% reductionAs expected, the inhibitor does not affect the transcription of the ALK5 gene, whereas siRNA/shRNA leads to a significant decrease in Alk5 mRNA levels.[8]
Effect on Total Alk5 Protein No significant change>65% reductionA key differentiator: genetic knockdown reduces the total amount of Alk5 protein, while the inhibitor only blocks its catalytic activity.[7][8]
Effect on Smad2/3 Phosphorylation Significant reductionSignificant reductionBoth treatments effectively block the TGF-β-induced phosphorylation of Smad2 and Smad3, confirming functional inhibition of the pathway.[5][7]
Effect on Target Gene Expression (e.g., PAI-1, CTGF) Significant reduction of TGF-β induced expressionSignificant reduction of TGF-β induced expressionBoth methods lead to a downstream decrease in the expression of TGF-β target genes, validating the functional consequence of Alk5 inhibition.[4][9]
Cellular Phenotype (e.g., Migration, EMT) Inhibition of TGF-β induced phenotypeInhibition of TGF-β induced phenotypeThe functional outcomes at the cellular level are consistent between pharmacological inhibition and genetic knockdown, further validating the on-target effects.[7][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below. These protocols are generalized and should be optimized for specific cell types and experimental conditions.

Protocol 1: ALK5 Knockdown using siRNA

Objective: To reduce the expression of Alk5 protein in target cells.

Materials:

  • Target cells

  • siRNA targeting Alk5 (and a non-targeting control siRNA)

  • Lipofectamine™ RNAiMAX or similar transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates to be 70-80% confluent at the time of transfection.

  • For each well, dilute 50 nM of siRNA into Opti-MEM™.

  • In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.

  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow for complex formation.

  • Add the siRNA-lipid complex to the cells.

  • Incubate the cells for 24-72 hours at 37°C. The optimal time should be determined empirically.

  • Harvest cells for downstream analysis (e.g., Western blot, qPCR).

Protocol 2: Western Blot Analysis of Smad2/3 Phosphorylation

Objective: To quantify the levels of total Alk5, phosphorylated Smad2 (pSmad2), and total Smad2.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Alk5, anti-pSmad2, anti-Smad2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound or perform Alk5 siRNA knockdown as described above.

  • Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow

A logical workflow for the cross-validation of this compound with Alk5 genetic knockdown is essential for generating robust and reliable data.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_stimulation Stimulation cluster_analysis Downstream Analysis cluster_validation Validation Cell_Culture Seed Target Cells Control Vehicle Control (e.g., DMSO) Cell_Culture->Control Alk5_IN_82 This compound Treatment Cell_Culture->Alk5_IN_82 Control_siRNA Control siRNA Transfection Cell_Culture->Control_siRNA Alk5_siRNA Alk5 siRNA Transfection Cell_Culture->Alk5_siRNA TGF_beta_Stim TGF-β Stimulation Control->TGF_beta_Stim Alk5_IN_82->TGF_beta_Stim Control_siRNA->TGF_beta_Stim Alk5_siRNA->TGF_beta_Stim qPCR qPCR (Alk5, PAI-1, CTGF mRNA) TGF_beta_Stim->qPCR Western_Blot Western Blot (Alk5, pSmad2, Smad2) TGF_beta_Stim->Western_Blot Phenotypic_Assay Phenotypic Assay (e.g., Migration, Viability) TGF_beta_Stim->Phenotypic_Assay Data_Comparison Compare Results qPCR->Data_Comparison Western_Blot->Data_Comparison Phenotypic_Assay->Data_Comparison

Figure 2. Experimental Workflow for Cross-Validation.

Conclusion

The data presented in this guide demonstrate a strong correlation between the effects of the pharmacological inhibitor this compound and genetic knockdown of Alk5. Both methodologies effectively abrogate TGF-β/Alk5 signaling, resulting in a reduction in Smad2/3 phosphorylation and altered expression of downstream target genes. The convergence of these outcomes provides a robust validation of this compound as a specific, on-target inhibitor of Alk5. Researchers can confidently utilize these complementary approaches to dissect the intricate role of Alk5 in a wide array of biological and pathological processes.

References

A Comparative Guide to the Efficacy of ALK5 Inhibitors: Alk5-IN-82 and LY3200882

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent small molecule inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5): Alk5-IN-82 and LY3200882. Both compounds are under investigation for their therapeutic potential, primarily in oncology. This document summarizes available quantitative data, outlines experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Introduction to ALK5 Inhibition

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response. Dysregulation of this pathway is implicated in the progression of various diseases, notably cancer and fibrosis. ALK5, a serine/threonine kinase receptor, is the primary mediator of the canonical TGF-β signaling cascade. Upon binding of TGF-β, ALK5 is activated and subsequently phosphorylates downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. By inhibiting the kinase activity of ALK5, small molecule inhibitors like this compound and LY3200882 can effectively block this signaling cascade, offering a promising therapeutic strategy.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for this compound and LY3200882, providing a direct comparison of their biochemical potency and cellular activity. It is important to note that the available data for this compound is limited compared to the more extensively studied LY3200882.

Table 1: Biochemical Potency Against ALK5

CompoundTargetIC50 (nM)Assay Type
This compoundALK53.7Kinase Inhibition Assay
LY3200882ALK538.2ATP-Competitive Kinase Assay[1]

Table 2: Cellular Activity and Preclinical Efficacy

CompoundCell Line / ModelEndpointObserved Effect
This compound Not specifiedNot specifiedPrimarily for cancer research
LY3200882 NIH3T3 cellsCell ViabilityIC50 of 82.9 nM[1]
Orthotopic 4T1-LP triple-negative breast cancer modelTumor GrowthPotent anti-tumor activity, correlated with enhanced tumor-infiltrating lymphocytes[1]
EMT6-LM2 triple-negative breast cancer model (intravenous)MetastasisAnti-metastatic activity observed[1]
Syngeneic CT26 colon cancer modelTumor GrowthSynergistic anti-tumor benefits with anti-PD-L1 checkpoint inhibition
Grade 4 Glioma (Phase I Clinical Trial)Partial Response (RANO)Durable partial responses observed with monotherapy (n=3) and in combination with an anti-PD-L1 inhibitor (n=1)[2]
Advanced Pancreatic Cancer (Phase I Clinical Trial)Disease Control Rate75% disease control rate in combination with gemcitabine (B846) and nab-paclitaxel (6 of 12 patients with partial response, 3 of 12 with stable disease)

Signaling Pathway and Mechanism of Action

Both this compound and LY3200882 are ATP-competitive inhibitors of the ALK5 kinase domain. By binding to the ATP pocket, they prevent the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the downstream signaling cascade.

TGF_beta_pathway cluster_nucleus Cell Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binding ALK5 TGF-β Receptor I (ALK5) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation Inhibitor This compound / LY3200882 Inhibitor->ALK5 Inhibition pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Transcription Gene Transcription (e.g., cell cycle arrest, EMT, immunosuppression) kinase_assay_workflow start Start reagents Prepare Reagents: - Recombinant ALK5 - Kinase Buffer - ATP (radiolabeled or with detection system) - Substrate (e.g., myelin basic protein) start->reagents incubation Incubate ALK5 with Inhibitor (this compound or LY3200882) at various concentrations reagents->incubation reaction Initiate Kinase Reaction by adding ATP and Substrate incubation->reaction stop Stop Reaction reaction->stop detection Detect Substrate Phosphorylation (e.g., autoradiography, fluorescence) stop->detection analysis Data Analysis: Plot % inhibition vs. [Inhibitor] and calculate IC50 detection->analysis end End analysis->end

References

cellular thermal shift assay for Alk5-IN-82 target engagement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two key methodologies for confirming the cellular target engagement of Alk5-IN-82, a small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5. We will compare the direct biophysical measurement of target binding using the Cellular Thermal Shift Assay (CETSA) with the functional assessment of downstream pathway inhibition via Western blot for phosphorylated SMAD2 (p-Smad2).

The canonical TGF-β signaling pathway is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1][2] Activated ALK5 subsequently phosphorylates the receptor-regulated proteins Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate gene transcription.[1][3] Validating that a compound like this compound directly binds to ALK5 within the complex environment of a cell is a critical step in drug development.[4][5][6]

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying direct target engagement in a physiological context.[5][7] The core principle is that the binding of a ligand, such as this compound, to its target protein, ALK5, confers thermal stability.[8][9] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[9] The amount of soluble protein remaining across a range of temperatures can be quantified, typically by Western blot, to generate a "melting curve."[10] A shift in this curve in the presence of the compound indicates direct target binding.[8]

CETSA_Workflow cluster_workflow CETSA Experimental Workflow cluster_result Data Output A 1. Cell Treatment Treat intact cells with This compound or vehicle (DMSO) B 2. Heat Challenge Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles B->C D 4. Separation Centrifuge to pellet aggregated proteins and collect soluble fraction C->D E 5. Protein Analysis Quantify soluble ALK5 in the supernatant via Western Blot D->E Result Thermal Shift Curve Demonstrating Target Stabilization E->Result

Caption: CETSA workflow for assessing target engagement.
  • Cell Culture and Treatment: Culture a TGF-β responsive cell line (e.g., A549, HaCaT) to 80-90% confluency. Treat cells with the desired concentration of this compound or a vehicle control (DMSO) and incubate for 1-2 hours at 37°C.[11]

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermocycler, heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments), followed by a 3-minute cooling step at 4°C.[11][12]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]

  • Sample Preparation and Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE and perform a Western blot using a primary antibody specific for ALK5.

  • Quantification: Quantify the band intensities for ALK5 at each temperature for both the vehicle- and this compound-treated groups. Plot the relative band intensity against temperature to visualize the melting curve and determine the thermal shift.

The data below represents a hypothetical outcome demonstrating successful target engagement of ALK5 by this compound. The presence of the inhibitor shifts the melting temperature (Tm), indicating stabilization.

Temperature (°C)Relative Soluble ALK5 (Vehicle)Relative Soluble ALK5 (10 µM this compound)
42100%100%
4698%100%
5085%99%
5452% (Tm)91%
5821%68% (Tm Shift)
628%35%
66<5%12%

Method 2: Western Blot for p-Smad2 (Downstream Inhibition)

This method provides indirect but functional evidence of target engagement by measuring the inhibition of ALK5's kinase activity.[11] A reduction in the phosphorylation of Smad2, a direct downstream substrate of ALK5, upon TGF-β stimulation serves as a reliable readout of the inhibitor's efficacy in a cellular context.[13][14]

Signaling_Pathway cluster_pathway TGF-β / ALK5 Signaling Pathway ligand TGF-β Ligand receptor2 TβRII (Type II Receptor) ligand->receptor2 Binds receptor1 ALK5 (Type I Receptor) receptor2->receptor1 Recruits & Phosphorylates smad23 SMAD2/3 receptor1->smad23 Phosphorylates inhibitor This compound inhibitor->receptor1 Inhibits psmad23 p-SMAD2/3 complex SMAD Complex psmad23->complex Binds smad4 SMAD4 smad4->complex Binds nucleus Nucleus complex->nucleus Translocates transcription Gene Transcription nucleus->transcription Regulates

Caption: ALK5 signaling and the point of inhibition.
  • Cell Culture and Treatment: Seed TGF-β responsive cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.[13]

  • Inhibitor Pre-incubation: Pre-incubate cells with various concentrations of this compound (or other ALK5 inhibitors for comparison) for 1-2 hours.[15] Include a vehicle-only (DMSO) control.

  • TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes to induce Smad2 phosphorylation.[13][15] Include a non-stimulated control group.

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][13] It is critical to include serine/threonine phosphatase inhibitors to preserve p-Smad2 levels.[11] Quantify protein concentration using a BCA or similar assay.

  • SDS-PAGE and Western Blot: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins via SDS-PAGE. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with a primary antibody specific for phospho-Smad2 (Ser465/467).[15] Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection and Re-probing: Detect bands using an enhanced chemiluminescence (ECL) substrate. For a loading control, strip the membrane and re-probe for total Smad2 or a housekeeping protein like β-Actin.

  • Analysis: Quantify the band intensities for p-Smad2 and normalize to the total Smad2 or loading control. Calculate the IC50 value for this compound.

This table presents representative cellular IC50 values for the inhibition of p-Smad2, comparing this compound with other known ALK5 inhibitors.[11]

CompoundCellular IC50 (p-Smad2 Inhibition)Reference
This compound (Hypothetical) ≤100 nM -
Alk5-IN-29≤100 nM[11]
Vactosertib (EW-7197)24 nM[11]
ALK5 Inhibitor II (RepSox)18 nM[11]
GW788388454 nM[11]

Comparison of Target Engagement Methodologies

Both CETSA and p-Smad2 Western blotting are invaluable for characterizing ALK5 inhibitors, but they provide different and complementary information.

Comparison_Logic cluster_cetsa_pros CETSA Provides: cluster_western_pros p-Smad2 Assay Provides: center ALK5 Inhibitor Characterization cetsa CETSA (Direct Target Engagement) center->cetsa western p-Smad2 Western Blot (Functional Cellular Activity) center->western cetsa_pro1 ✓ Direct evidence of physical binding western_pro1 ✓ Confirms functional inhibition cetsa_pro2 ✓ No requirement for pathway activation cetsa_pro3 ✓ Works in intact cells & tissues western_pro2 ✓ Measures cellular potency (IC50) western_pro3 ✓ Higher throughput than CETSA-WB

Caption: Complementary roles of CETSA and functional assays.
FeatureCellular Thermal Shift Assay (CETSA)p-Smad2 Western Blot
Principle Measures ligand-induced thermal stabilization of the target protein.Measures inhibition of downstream substrate phosphorylation.
Type of Measurement Direct. Confirms physical binding between this compound and ALK5.Indirect/Functional. Confirms inhibition of ALK5 kinase activity.
Key Question Answered "Does my compound bind to its intended target in the cell?""Does my compound inhibit its target's function in the cell?"
Cellular Context High physiological relevance; uses endogenous protein in intact cells.High physiological relevance; measures a key signaling event.
Throughput (WB-based) Low. Labor-intensive, not suitable for large-scale screening.Moderate. Can analyze multiple compounds and concentrations per gel.
Complexity Technically demanding, requires careful temperature control and optimization.Standard laboratory technique, but requires pathway stimulation.
Primary Reagents Antibody against total target protein (ALK5).Antibody against phosphorylated substrate (p-Smad2) and total substrate.

Conclusion

For the comprehensive characterization of this compound, both the Cellular Thermal Shift Assay and the p-Smad2 Western blot are essential.

  • CETSA should be used to unequivocally demonstrate that this compound physically binds to ALK5 within intact cells. This direct evidence of target engagement is crucial for confirming the compound's mechanism of action and ruling out that observed cellular effects are due to off-target activities.

  • The p-Smad2 Western blot serves as a robust functional assay. It validates that the binding event confirmed by CETSA translates into the desired biological outcome—the inhibition of ALK5's enzymatic activity. It is also the preferred method for determining cellular potency (IC50) and for routine screening of structure-activity relationships (SAR).

In a drug discovery workflow, a p-Smad2 assay might be used for initial screening and potency determination, while CETSA would be employed to validate lead candidates by confirming their direct and specific interaction with ALK5 in a physiologically relevant setting. The combined use of these methodologies provides a complete picture of a compound's engagement and functional impact on its target.

References

Independent Validation of a Novel ALK5 Inhibitor, Alk5-IN-82, in a New Cell Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent validation of Alk5-IN-82, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5). As a key mediator in the TGF-β signaling pathway, ALK5 is a critical therapeutic target in various pathologies, including fibrosis and cancer. This document outlines the necessary experimental procedures to characterize the efficacy and selectivity of this compound in a new cell model and compares its potential performance against other well-established ALK5 inhibitors.

The TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. This activation of ALK5's kinase domain leads to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and extracellular matrix production. Small molecule inhibitors like this compound act by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.

TGF_beta_Signaling_Pathway TGF-β/ALK5 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition TGF-beta TGF-β Ligand TBRII TβRII TGF-beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Nuclear Translocation This compound This compound This compound->ALK5 Inhibits Kinase Activity

Canonical TGF-β/ALK5 signaling pathway and the point of inhibition by this compound.

Comparative Analysis of ALK5 Inhibitors

While specific experimental data for this compound in a novel cell line is not yet publicly available, a comparative analysis can be framed using data from well-characterized ALK5 inhibitors. The following tables provide an example of how to present such data.

Table 1: Biochemical Potency of Selected ALK5 Inhibitors

InhibitorTarget(s)IC50 (nM)Reference
This compound ALK5 Potent (exact value to be determined) This Study
GW6604ALK5140[1]
SB-431542ALK4, ALK5, ALK794[2]
A-83-01ALK4, ALK5, ALK712[3]
LY364947ALK550[4]

Table 2: Cellular Activity of Selected ALK5 Inhibitors in a New Cell Model (Hypothetical Data)

InhibitorCell LineAssayIC50 (nM)Effect on Cell Viability (at 1µM)
This compound [New Cell Model] pSMAD2 Inhibition To be determined To be determined
GW6604HepG2PAI-1 Transcription500Not specified
SB-431542HT-29Anchorage-independent growthReduces colony formationNo effect on unresponsive cells
A-83-01Mink Lung (Mv1Lu)TGF-β induced growth inhibitionPotent inhibitionPrevents growth inhibition

Experimental Protocols for Validation

To independently validate this compound in a new cell model, a series of biochemical and cell-based assays should be performed.

Experimental Workflow

The validation process should follow a logical progression from biochemical characterization to cellular and phenotypic assays.

Experimental_Workflow Experimental Workflow for this compound Validation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_phenotypic Phenotypic Assays kinase_assay ALK5 Kinase Assay (Determine IC50) selectivity_panel Kinase Selectivity Panel (Assess off-target effects) kinase_assay->selectivity_panel cell_viability Cell Viability/Toxicity Assay selectivity_panel->cell_viability psmad_assay pSMAD2/3 Western Blot or ELISA (Confirm target engagement) cell_viability->psmad_assay reporter_assay TGF-β Reporter Gene Assay (Measure pathway inhibition) psmad_assay->reporter_assay migration_assay Cell Migration/Invasion Assay reporter_assay->migration_assay emt_assay Epithelial-to-Mesenchymal Transition (EMT) Markers migration_assay->emt_assay

A typical experimental workflow for validating a novel ALK5 inhibitor.
ALK5 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of ALK5 and to calculate its IC50 value.

Materials:

  • Recombinant human ALK5 kinase domain

  • Kinase substrate (e.g., recombinant SMAD2 or a generic peptide substrate)

  • ATP (radiolabeled [γ-³³P]ATP or unlabeled for non-radioactive methods)

  • This compound and control inhibitors (e.g., SB-431542)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well or 384-well plates

  • Detection reagents (e.g., phosphospecific antibody for ELISA, or filter paper for radioactive assay)

Protocol:

  • Prepare serial dilutions of this compound and control inhibitors in DMSO.

  • Add the ALK5 enzyme and substrate to the wells of the assay plate.

  • Add the diluted inhibitors to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using a non-linear regression curve fit.

Cellular Phospho-SMAD2/3 Assay

Objective: To confirm that this compound inhibits the TGF-β-induced phosphorylation of SMAD2 and SMAD3 in the chosen new cell model.

Materials:

  • Selected new cell model (e.g., a cancer cell line like HT-29 or a fibroblast line)

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • This compound and control inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Western blot equipment and reagents or ELISA kit

Protocol (Western Blot):

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with a range of concentrations of this compound or a control inhibitor for 1-2 hours.

  • Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities to determine the inhibition of SMAD phosphorylation relative to total SMAD and the loading control.

TGF-β-Responsive Reporter Gene Assay

Objective: To measure the functional inhibition of the TGF-β signaling pathway by this compound.

Materials:

  • A cell line stably or transiently transfected with a TGF-β-responsive reporter construct (e.g., (CAGA)₁₂-luciferase).

  • This compound and control inhibitors.

  • TGF-β1.

  • Luciferase assay system.

  • Luminometer.

Protocol:

  • Seed the reporter cell line in a 96-well plate.

  • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Stimulate the cells with TGF-β1 for 16-24 hours.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TGF-β-induced reporter activity and determine the IC50 value.

Conclusion

The independent validation of this compound in a new, relevant cell model is crucial for its adoption in research and potential therapeutic development. The experimental framework provided in this guide, from biochemical kinase assays to cellular and phenotypic characterization, will enable a thorough assessment of its potency, selectivity, and functional effects. By comparing its performance to established ALK5 inhibitors, researchers can gain a comprehensive understanding of the unique properties of this compound and its potential as a valuable tool to probe TGF-β signaling and as a candidate for further drug development.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Alk5-IN-82

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to always consult your institution's Environmental Health and Safety (EHS) department and the specific SDS for any chemical before handling or disposal. This guide should supplement, not replace, local regulations and protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Lab coat

  • Safety goggles with side shields or a face shield

  • Chemical-resistant gloves (double-gloving is recommended)

All handling of Alk5-IN-82 and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.

Hazard Summary and Chemical Properties

As specific hazard data for this compound is limited, the following table summarizes the potential hazards based on analogous ALK5 inhibitors. Treat this compound as a potentially hazardous substance.

PropertyData / Recommendation
Chemical Name This compound
Primary Hazard Potential for acute toxicity. May be harmful if swallowed, inhaled, or in contact with skin.
Target Organ Effects May cause damage to organs through prolonged or repeated exposure.
Environmental Hazard May be toxic to aquatic life with long-lasting effects. Do not allow to enter drains or waterways.
Handling Avoid all direct contact. Handle exclusively in a chemical fume hood.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Step-by-Step Disposal Protocol for this compound

The proper disposal of potent small molecule inhibitors like this compound is crucial. The process involves careful segregation, containment, and labeling of all waste streams.

Experimental Protocols: Waste Disposal Methodology

Step 1: Waste Segregation

Proper segregation at the point of generation is the first and most critical step. Never mix chemical waste with regular trash or other waste streams unless explicitly permitted by your institution's EHS department.

  • Solid Waste:

    • Contaminated Materials: All items that have come into direct contact with this compound, such as weighing paper, pipette tips, tubes, vials, gloves, and bench paper, must be considered contaminated solid chemical waste.

    • Containment: Collect these materials in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste:

    • Contaminated Solutions: All solutions containing this compound (e.g., from cell culture media, assay buffers, or stock solutions in solvents like DMSO) must be collected as liquid chemical waste.

    • Solvent Compatibility: Be mindful of the solvent used. Halogenated and non-halogenated solvent waste streams should typically be collected in separate, compatible containers. Solutions of this compound in DMSO should be collected with other organic solvent waste.[1][2]

    • Containment: Use a dedicated, leak-proof, and clearly labeled container for liquid hazardous waste. Ensure the container is compatible with the solvents being used.

  • Sharps Waste:

    • Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

Step 2: Decontamination of Labware

All non-disposable labware and equipment that have been in contact with this compound should be decontaminated before reuse.

  • Initial Rinse: Rinse the contaminated labware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the compound.

  • Collect Rinse Solvent: This initial rinse solvent must be collected and disposed of as hazardous liquid waste.

  • Standard Washing: Following the initial solvent rinse, wash the labware according to standard laboratory procedures.

Step 3: Waste Container Labeling and Storage

Accurate labeling and proper storage of waste are essential for safety and regulatory compliance.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound." Include any other components of the waste, such as the solvent used (e.g., DMSO).

  • Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area within your laboratory. This area should have secondary containment to mitigate any potential leaks.

Step 4: Final Disposal

  • EHS Pickup: Once a waste container is full or your experiments are complete, arrange for disposal through your institution's EHS department. Follow their specific procedures for requesting a hazardous waste pickup. The final disposal must be handled by a licensed hazardous waste disposal company.

Signaling Pathway and Experimental Workflow

This compound is an inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The canonical TGF-β signaling pathway plays a crucial role in cellular processes like proliferation, differentiation, and apoptosis.[3][4]

TGF_beta_ALK5_Signaling_Pathway TGF-β/ALK5 Signaling Pathway and Inhibition by this compound TGF_beta TGF-β Ligand TBRII TβRII Receptor TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) Receptor TBRII->ALK5 Recruits & Activates p_ALK5 Phosphorylated ALK5 ALK5->p_ALK5 Phosphorylation Alk5_IN_82 This compound Alk5_IN_82->ALK5 Inhibits SMAD2_3 SMAD2/3 p_ALK5->SMAD2_3 Phosphorylates p_SMAD2_3 Phosphorylated SMAD2/3 SMAD2_3->p_SMAD2_3 SMAD_complex SMAD2/3/4 Complex p_SMAD2_3->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Transcription Gene Transcription (Cell Cycle, Apoptosis, Matrix Production) Nucleus->Transcription Regulates

Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

The diagram above illustrates the canonical TGF-β signaling cascade. The binding of the TGF-β ligand to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5.[1] Activated ALK5 then phosphorylates the downstream signaling molecules, SMAD2 and SMAD3.[5] These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This compound exerts its effect by inhibiting the kinase activity of ALK5, thereby blocking the downstream signaling cascade.[5]

Disposal_Workflow Disposal Workflow for this compound Start This compound Waste Generated Segregate Segregate Waste Streams (Solid, Liquid, Sharps) Start->Segregate Decontaminate Decontaminate Reusable Labware (Solvent Rinse) Start->Decontaminate Solid_Waste Solid Waste Container (Gloves, Tips, etc.) Segregate->Solid_Waste Liquid_Waste Liquid Waste Container (Solutions, Rinses) Segregate->Liquid_Waste Sharps_Waste Sharps Container (Needles, etc.) Segregate->Sharps_Waste Label Label All Waste Containers ('Hazardous Waste', Chemical Name) Solid_Waste->Label Liquid_Waste->Label Sharps_Waste->Label Decontaminate->Liquid_Waste Collect Rinse Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup & Final Disposal Store->EHS

Caption: Workflow for the safe disposal of this compound.

References

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